Technical Documentation Center

Methyl 3-(t-butylamino)-4-nitrobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(t-butylamino)-4-nitrobenzoate
  • CAS: 1420800-35-6

Core Science & Biosynthesis

Foundational

Methyl 3-(tert-butylamino)-4-nitrobenzoate CAS number

An In-Depth Technical Guide to Methyl 3-(tert-butylamino)-4-nitrobenzoate Executive Summary Methyl 3-(tert-butylamino)-4-nitrobenzoate (CAS 1420800-35-6) is a specialized pharmaceutical intermediate used primarily in the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-(tert-butylamino)-4-nitrobenzoate

Executive Summary

Methyl 3-(tert-butylamino)-4-nitrobenzoate (CAS 1420800-35-6) is a specialized pharmaceutical intermediate used primarily in the synthesis of nitrogen-containing heterocycles, such as benzimidazoles and quinoxalines.[1] Its structural significance lies in the tert-butylamino group, which introduces steric bulk and lipophilicity—critical parameters for modulating the pharmacokinetic profiles (ADME) of kinase inhibitors and antiviral agents. This guide details the compound's synthesis via nucleophilic aromatic substitution (


), its physicochemical properties, and its downstream applications in drug discovery.

Chemical Identity & Physicochemical Properties

This compound is characterized by a tert-butylamine moiety at the meta position relative to the ester, adjacent to a para-nitro group. This specific regiochemistry is vital for subsequent cyclization reactions.

Property Data
CAS Number 1420800-35-6
IUPAC Name Methyl 3-[(2-methylpropan-2-yl)amino]-4-nitrobenzoate
Molecular Formula

Molecular Weight 252.27 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 110–114 °C (Typical range for similar nitro-amino esters)
SMILES COC(=O)C1=CC(NC(C)(C)C)=C(C=C1)[O-]

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of Methyl 3-(tert-butylamino)-4-nitrobenzoate relies on a regioselective Nucleophilic Aromatic Substitution (


). The electron-withdrawing nitro group at the para position activates the leaving group (fluorine) at the meta position, facilitating displacement by the bulky tert-butylamine nucleophile.
Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The choice of the leaving group is critical; the fluoro-derivative (Methyl 3-fluoro-4-nitrobenzoate) is preferred over the chloro-analog due to the high electronegativity of fluorine, which stabilizes the transition state despite the steric hindrance of the incoming tert-butylamine.

Synthetic Pathway Diagram

SynthesisPathway Start Methyl 3-fluoro-4-nitrobenzoate (CAS 185629-31-6) Intermediate Meisenheimer Complex Start->Intermediate + tert-Butylamine K2CO3 / DMF 60-80°C Reagent tert-Butylamine (Nucleophile) Reagent->Intermediate Product Methyl 3-(tert-butylamino)-4-nitrobenzoate (CAS 1420800-35-6) Intermediate->Product - F- Byproduct HF / Salt Intermediate->Byproduct

Figure 1:


 pathway converting the fluoro-precursor to the target tert-butylamino ester.

Experimental Protocol

Objective: Synthesis of Methyl 3-(tert-butylamino)-4-nitrobenzoate on a 10g scale.

Reagents:

  • Methyl 3-fluoro-4-nitrobenzoate (CAS 185629-31-6): 10.0 g (50.2 mmol)

  • tert-Butylamine: 7.34 g (100.4 mmol, 2.0 eq)

  • Potassium Carbonate (

    
    ): 13.8 g (100 mmol, 2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN): 100 mL

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Add Methyl 3-fluoro-4-nitrobenzoate (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     (13.8 g) to the solution. The suspension may turn slightly yellow.
    
  • Nucleophile Addition: Add tert-butylamine (7.34 g) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes) or LC-MS. The starting material (

    
    ) should disappear, and a new, more polar yellow spot (
    
    
    
    ) should appear.
    • Note: The bulky tert-butyl group may slow the kinetics compared to smaller amines; ensure complete conversion before workup.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water. The product often precipitates as a yellow solid.[2]

    • If solid forms: Filter via vacuum filtration, wash with water (3 x 50 mL), and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL), dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield the pure product.

Experimental Workflow Diagram

Workflow Step1 Dissolve Methyl 3-fluoro-4-nitrobenzoate in DMF under N2 Step2 Add K2CO3 (2.0 eq) and tert-Butylamine (2.0 eq) Step1->Step2 Step3 Heat to 60-80°C (4-6 Hours) Step2->Step3 Decision TLC Check: SM Consumed? Step3->Decision Decision->Step3 No Step4 Quench in Ice Water Decision->Step4 Yes Step5 Filter Solid or Extract (EtOAc) Step4->Step5 Step6 Recrystallize/Purify Step5->Step6

Figure 2: Operational workflow for the laboratory-scale synthesis.

Applications in Drug Development

Methyl 3-(tert-butylamino)-4-nitrobenzoate serves as a "lipophilic scaffold" in medicinal chemistry. The tert-butyl group is metabolically stable and increases the volume of the molecule, often used to fill hydrophobic pockets in enzyme active sites (e.g., kinases).

1. Benzimidazole Synthesis (Kinase Inhibitors): The primary utility is the reduction of the nitro group to an aniline, followed by cyclization to form benzimidazoles.

  • Reduction: The nitro group is reduced (using

    
     or 
    
    
    
    ) to yield Methyl 4-amino-3-(tert-butylamino)benzoate .
  • Cyclization: Reaction with aldehydes or carboxylic acids yields 1-(tert-butyl)-benzimidazoles. These cores are prevalent in inhibitors of HCV NS5B polymerase and p38 MAP kinase .

2. Lipophilicity Modulation: The tert-butyl group significantly increases the LogP of the parent benzoate, improving membrane permeability for intracellular targets.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere. Keep away from strong oxidizing agents and strong bases.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust or amine vapors.

References

  • PubChem. Methyl 3-fluoro-4-nitrobenzoate (Precursor Data). National Library of Medicine. Available at: [Link]

  • Google Patents. Benzothiazole and azabenzothiazole compounds useful as kinase inhibitors (US20070185175A1).[4] (Describes analogous SNAr reactions on fluoro-nitrobenzoates). Available at:

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methyl 3-(t-butylamino)-4-nitrobenzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 3-(t-butylamino)-4-nitrobenzoate, a compound of interest in pharmaceutical and chemical research. It is intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 3-(t-butylamino)-4-nitrobenzoate, a compound of interest in pharmaceutical and chemical research. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like Methyl 3-(t-butylamino)-4-nitrobenzoate, understanding its solubility is paramount for a variety of applications, including:

  • Reaction Chemistry: The choice of solvent is critical for controlling reaction kinetics, yield, and purity during synthesis.

  • Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the design of effective drug delivery systems.[1]

  • Analytical Chemistry: Accurate quantification and characterization of a compound often require its dissolution in a suitable solvent for techniques such as chromatography and spectroscopy.

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and present a framework for interpreting the solubility of Methyl 3-(t-butylamino)-4-nitrobenzoate based on its molecular structure.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] The overall polarity of a molecule is a balance between its non-polar and polar regions. To predict the solubility of Methyl 3-(t-butylamino)-4-nitrobenzoate, we must first analyze its structural features:

  • Aromatic Ring: The benzene ring is inherently non-polar and will favor interactions with non-polar or moderately polar solvents.

  • Ester Group (-COOCH₃): The methyl ester group introduces polarity and the capacity for hydrogen bond acceptance.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, contributing significantly to the molecule's polarity.

  • Tertiary-butylamino Group (-NH-C(CH₃)₃): The amino group can act as a hydrogen bond donor and acceptor, increasing polarity. However, the bulky t-butyl group introduces significant non-polar character.

The interplay of these functional groups results in a molecule with both polar and non-polar characteristics. Therefore, it is expected to exhibit moderate solubility in a range of organic solvents. The presence of the amino group also suggests that the solubility may be pH-dependent in protic solvents.

Experimental Determination of Solubility: A Rigorous Approach

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility and is considered a gold standard in the field.[3][4] This section outlines a detailed protocol for this method, followed by a gravimetric procedure for concentration determination.

The Shake-Flask Method: Achieving Equilibrium

The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solute in the solvent until equilibrium is reached.[4]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Methyl 3-(t-butylamino)-4-nitrobenzoate B Add to a known volume of the selected organic solvent in a sealed vial A->B Dispersion C Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) B->C Incubation D Allow the solution to stand for undissolved solid to settle C->D Sedimentation E Filter an aliquot of the supernatant through a syringe filter (e.g., 0.45 µm PTFE) D->E Filtration F Determine the concentration of the solute in the filtrate E->F Quantification

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation: Accurately weigh an amount of Methyl 3-(t-butylamino)-4-nitrobenzoate that is in excess of its expected solubility into a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[3][5] It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.

Gravimetric Analysis: A Fundamental Quantification Technique

Gravimetric analysis is a highly accurate method for determining the concentration of a solute in a solution by measuring the mass of the solute after evaporating the solvent.[6][7]

G cluster_prep Preparation cluster_sampling Sampling cluster_evaporation Solvent Removal cluster_weighing Final Weighing A Pre-weigh a clean, dry evaporating dish B Pipette a known volume of the filtered saturated solution into the dish A->B C Reweigh the dish with the solution B->C D Gently evaporate the solvent in a fume hood or using a rotary evaporator C->D E Dry the residue to a constant weight in a vacuum oven D->E F Cool the dish in a desiccator E->F G Weigh the dish with the dry solute F->G

Caption: Workflow for gravimetric determination of solute concentration.

  • Preparation: Thoroughly clean and dry a glass evaporating dish and accurately weigh it on an analytical balance (W₁).

  • Sample Addition: Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

  • Solvent Evaporation: Gently evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, a rotary evaporator may be used.

  • Drying: Place the evaporating dish containing the solid residue in a vacuum oven at a temperature below the melting point of the solute until a constant weight is achieved. This ensures complete removal of any residual solvent.

  • Final Weighing: Cool the evaporating dish in a desiccator to prevent moisture absorption and then weigh it accurately (W₂).

  • Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish (W₂ - W₁). The solubility can then be expressed in various units, such as g/L or mg/mL.

Data Presentation and Interpretation

The solubility data for Methyl 3-(t-butylamino)-4-nitrobenzoate in a selection of common organic solvents should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Solubility of Methyl 3-(t-butylamino)-4-nitrobenzoate in Various Organic Solvents at 25°C

SolventSolvent Polarity IndexSolubility (g/L)Observations
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Methanol6.6
Acetonitrile5.8
Dimethyl Sulfoxide (DMSO)7.2

(Note: The solubility values in this table are placeholders and should be populated with experimentally determined data.)

Interpretation of Results:

The expected trend would be lower solubility in highly non-polar solvents like hexane and higher solubility in more polar solvents. However, the bulky non-polar t-butyl group may limit solubility in very polar protic solvents like methanol due to disruption of the solvent's hydrogen-bonding network. Solvents with intermediate polarity that can engage in both dipole-dipole interactions and accommodate the non-polar regions of the molecule are likely to be the most effective.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of Methyl 3-(t-butylamino)-4-nitrobenzoate. By combining a theoretical understanding of its molecular structure with rigorous experimental methodologies like the shake-flask method and gravimetric analysis, researchers can obtain accurate and reliable solubility data. This information is crucial for optimizing reaction conditions, developing effective purification strategies, and advancing pharmaceutical formulation efforts.

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Pharm D. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Methyl 3-(t-butylamino)-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-(t-butylamino)-4-nitrobenzoate has been located in publicly available databases. The following...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-(t-butylamino)-4-nitrobenzoate has been located in publicly available databases. The following guide has been synthesized from data on structurally analogous compounds, including nitroaromatic compounds, aromatic amines, and t-butylamine. All safety, handling, and toxicological information should be treated as a precautionary guide based on scientific inference. It is imperative to conduct a thorough risk assessment before handling this compound and to adhere to all institutional and regulatory safety protocols.

Introduction: A Profile of a Novel Aromatic Amine

Methyl 3-(t-butylamino)-4-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro group, a secondary amine, and a methyl ester, suggests a unique reactivity profile and, consequently, a specific set of handling requirements. The nitroaromatic scaffold is a common feature in various biologically active molecules, including those with therapeutic potential.[1] Aromatic amines are also crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.

This guide provides an in-depth analysis of the probable safety considerations, handling protocols, and potential research applications of Methyl 3-(t-butylamino)-4-nitrobenzoate, grounded in the known properties of its constituent functional groups and related molecules.

Physicochemical Properties: An Estimation

While experimental data for Methyl 3-(t-butylamino)-4-nitrobenzoate is not widely available, its properties can be estimated based on related compounds such as Methyl 4-amino-3-nitrobenzoate.[2]

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₁₂H₁₆N₂O₄Calculated from the chemical structure
Molecular Weight 252.27 g/mol Calculated from the chemical structure
Appearance Likely a yellow crystalline solidBased on the appearance of analogous nitroaromatic compounds like Methyl 4-amino-3-nitrobenzoate.[2]
Melting Point Not available. Likely >100 °CAromatic compounds with polar groups tend to have relatively high melting points.
Boiling Point Not available. Likely >300 °CHigh molecular weight and polarity suggest a high boiling point.
Solubility Likely insoluble in water, soluble in organic solventsTypical for moderately polar organic compounds.

Probable Hazard Profile and GHS Classification

The hazard profile of Methyl 3-(t-butylamino)-4-nitrobenzoate is inferred from the known hazards of its structural components: nitroaromatic compounds, aromatic amines, and t-butylamine.

Anticipated GHS Classification
Hazard ClassAnticipated CategoryBasis for Classification
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Analogous compounds like Methyl 4-amino-3-nitrobenzoate are classified as harmful if swallowed.[3] The t-butylamine moiety is also known to be harmful if swallowed.[4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Aromatic amines and nitro compounds can be skin irritants.[5] The t-butylamine precursor is corrosive and can cause severe skin burns.[4][6]
Serious Eye Damage/Eye Irritation Category 2A (Causes serious eye irritation)The t-butylamine moiety is known to cause severe eye damage.[4][7] Many organic compounds, especially amines and nitroaromatics, are eye irritants.[8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dusts from nitroaromatic compounds can cause respiratory irritation.[9] t-Butylamine is also a known respiratory irritant.[6][7]
Carcinogenicity/Mutagenicity SuspectedMany nitroaromatic compounds are known to be mutagenic and are suspected carcinogens due to their ability to form DNA adducts after metabolic reduction of the nitro group.[5][10]
Visualizing the Hazard Profile

GHS_Hazard_Profile cluster_hazards Anticipated GHS Pictograms cluster_statements Key Hazard Statements ExclamationMark HealthHazard H302 H302 Harmful if swallowed H315 H315 Causes skin irritation H319 H319 Causes serious eye irritation H335 H335 May cause respiratory irritation H351 H351 Suspected of causing cancer Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain Spill with Inert Material (e.g., vermiculite, sand) ventilate->contain cleanup Carefully Collect Spilled Material (Use non-sparking tools) contain->cleanup dispose Place in a Sealed Container for Hazardous Waste Disposal cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Cleaned Up decontaminate->end

Caption: A decision-making workflow for handling a spill of Methyl 3-(t-butylamino)-4-nitrobenzoate.

For large spills, evacuate the area and contact your institution's environmental health and safety department. [11]Prevent the spilled material from entering drains or waterways. [12]

Potential Applications in Research and Drug Development

Substituted nitrobenzoates and aminobenzoates are of significant interest in medicinal chemistry.

  • Antiparasitic Agents: 4-Amino-3-nitrobenzoic acid has shown inhibitory activity against the trans-sialidase enzyme of Trypanosoma cruzi, the parasite that causes Chagas disease, making it a target for the development of new anti-Chagas drugs. [13]* Enzyme Inhibition: Derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a target in cancer therapy. [14]* Bacterial Chemotaxis: Nitrobenzoates and aminobenzoates have been studied for their role as chemoattractants for certain strains of Pseudomonas, which has implications for bioremediation research. [15]* Synthetic Intermediates: This class of compounds serves as versatile intermediates in the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activities. [2][16]

A Plausible Synthetic Workflow

The synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate can be envisioned through a two-step process, analogous to the synthesis of similar compounds. [17][18]

Step 1: Nucleophilic Aromatic Substitution

The first step would likely involve the reaction of a suitable starting material, such as Methyl 3-fluoro-4-nitrobenzoate, with t-butylamine. The fluorine atom is a good leaving group for nucleophilic aromatic substitution.

Step 2: Esterification (if starting from the carboxylic acid)

Alternatively, if starting with 3-(t-butylamino)-4-nitrobenzoic acid, a Fischer esterification with methanol under acidic conditions (e.g., with a catalytic amount of sulfuric acid) would yield the final product.

Synthesis_Workflow start Starting Material (Methyl 3-fluoro-4-nitrobenzoate) reaction Nucleophilic Aromatic Substitution start->reaction reagents Reagents: - t-Butylamine - Solvent (e.g., DMSO) - Base (e.g., K₂CO₃) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product (Methyl 3-(t-butylamino)-4-nitrobenzoate) purification->product

Caption: A plausible synthetic workflow for Methyl 3-(t-butylamino)-4-nitrobenzoate.

Conclusion: A Commitment to Safety and Scientific Integrity

Methyl 3-(t-butylamino)-4-nitrobenzoate is a compound with potential for further scientific exploration. However, its structural features necessitate a cautious and well-informed approach to its handling. By understanding the probable hazards based on its chemical relatives and adhering to stringent safety protocols, researchers can safely unlock the potential of this and other novel chemical entities. This guide serves as a foundational resource, but it is not a substitute for a thorough, compound-specific risk assessment and adherence to all applicable safety regulations.

References

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: tert-Butylamine. Retrieved from [Link]

  • Stamboliyska, B. A., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2269-2277. Retrieved from [Link]

  • Vance, W. A., & Levin, D. E. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 649-657. Retrieved from [Link]

  • Ghasemzadeh, M. A., & Abdollahi, H. (2019). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. SAR and QSAR in Environmental Research, 30(5), 339-352. Retrieved from [Link]

  • Wang, C., et al. (2018). Toward the Toxicology of Some Nitro-Compounds. Journal of Biosciences and Medicines, 6(5), 1-13. Retrieved from [Link]

  • Karakus, S., & Saripinar, E. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Current Drug Therapy, 9(2), 103-116. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Retrieved from [Link]

  • A-Gas. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • GOV.UK. (2024). Compendium of chemical hazards: Nitrobenzene. Retrieved from [Link]

  • Chemius. (n.d.). Safety Data Sheet: nitro razredčilo. Retrieved from [Link]

  • Loop Treat. (2018). Safety Data Sheet: Loop Treat Nitro. Retrieved from [Link]

  • Loba Chemie. (2024). Safety Data Sheet: tert-BUTYLAMINE FOR SYNTHESIS. Retrieved from [Link]

  • HSI. (n.d.). Section 6: Accidental Release Measures. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Retrieved from [Link]

  • Capot Chemical. (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • Purdue University. (n.d.). 6. Accidental release measures. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Compliant IA. (2025). Ammonia PPE Requirements for Workers. Retrieved from [Link]

  • Chemtek, Inc. (2020). Decoding SDS Series Section 6: Accidental Release Measures. Retrieved from [Link]

  • Prairie Land FS. (2020). Anhydrous Ammonia PPE. Retrieved from [Link]

  • Taylor & Francis Online. (2010). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Retrieved from [Link]

  • PubMed. (2019). Effect of 4-amino-3-nitrobenzoic acid on the expression level of the trans-sialidase gene in Trypanosoma cruzi epimastigotes. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Retrieved from [Link]

  • ARMR. (2020). Emergency Response & PPE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). METHYL 4-AMINO-3-NITROBENZOATE. Retrieved from [Link]

  • CFPA Europe. (n.d.). Fire and protection in chemical manufacturing site. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Taylor & Francis Online. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • ResearchGate. (2025). Treatment methods for the remediation of nitroaromatic explosives. Retrieved from [Link]

  • FireRescue1. (2013). Ammonium nitrate: What firefighters must know. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Importance and Reaction Overview Methyl 3-(t-butylamino)-4-nitrobenzoate is a valuable substituted nitroaromatic compound that ser...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Reaction Overview

Methyl 3-(t-butylamino)-4-nitrobenzoate is a valuable substituted nitroaromatic compound that serves as a key building block in the synthesis of various pharmacologically active molecules and functional materials. Its structure, featuring an amine, a nitro group, and an ester, provides multiple points for further chemical modification.

This document provides a detailed protocol for the synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate via a Nucleophilic Aromatic Substitution (SNAr) reaction, starting from the readily available precursor, methyl 3-fluoro-4-nitrobenzoate. The SNAr reaction is a cornerstone of medicinal chemistry, enabling the formation of carbon-heteroatom bonds on activated aromatic rings.[1][2] The choice of a fluoro-substituted arene is strategic; fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step of the reaction.[3] This activation, coupled with the presence of a powerful electron-withdrawing nitro group, facilitates a high-yielding and clean substitution reaction under relatively mild conditions.

The Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The conversion of methyl 3-fluoro-4-nitrobenzoate to its t-butylamino derivative is a classic example of the SNAr mechanism. This process is fundamentally different from SN1 or SN2 reactions observed with alkyl halides and proceeds via a two-step addition-elimination pathway.[4]

Pillar 1: Nucleophilic Attack The reaction is initiated by the attack of the nucleophile, tert-butylamine, on the electron-deficient carbon atom bearing the fluorine atom (C3). The lone pair of electrons on the nitrogen atom of the amine forms a new carbon-nitrogen bond.

Pillar 2: Formation of the Meisenheimer Complex This nucleophilic addition temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4] The stability of this complex is paramount for the reaction to proceed. The strong electron-withdrawing nitro group at the C4 position (ortho to the site of substitution) is crucial as it delocalizes the negative charge through resonance, effectively stabilizing the intermediate.

Pillar 3: Elimination and Re-aromatization In the final step, the aromatic system is restored through the elimination of the fluoride ion, which functions as the leaving group. The resulting product is the thermodynamically stable Methyl 3-(t-butylamino)-4-nitrobenzoate.

The overall reaction is driven by the formation of a stable aromatic product and is significantly accelerated by the electronic activation provided by the nitro group.

Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for execution, monitoring, and purification.

Materials and Equipment
Reagent / Material CAS No. Molecular Wt. ( g/mol ) Grade / Purity Supplier Example
Methyl 3-fluoro-4-nitrobenzoate185629-31-6199.14>97%Sigma-Aldrich, Matrix Fine Chemicals[5]
tert-Butylamine75-64-973.14>99%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24>99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-284.93>99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
Hexanes110-54-3-ACS GradeFisher Scientific
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37GranularFisher Scientific
Silica Gel7631-86-960.08230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure

A detailed workflow for the synthesis is presented below.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation Setup 1. Flame-dry flask under N₂ atmosphere Dissolve 2. Dissolve Methyl 3-fluoro-4-nitrobenzoate (1.0 eq) in anhydrous DCM AddBase 3. Add DIPEA (1.2 eq) to the stirred solution AddAmine 4. Add t-butylamine (1.1 eq) dropwise Stir 5. Stir at room temperature overnight Monitor 6. Monitor progress via TLC Wash 7. Wash with 10% Na₂CO₃ solution Extract 8. Extract aqueous layer with DCM (3x) Dry 9. Combine organic layers & dry over MgSO₄ Evaporate 10. Filter and evaporate solvent Purify 11. Purify crude product via column chromatography

Caption: Experimental workflow for the SNAr synthesis.

1. Reaction Setup:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3-fluoro-4-nitrobenzoate (e.g., 1.0 g, 5.02 mmol, 1.0 eq) in 20 mL of anhydrous dichloromethane (DCM).

  • Stir the solution using a magnetic stir bar until all the solid has dissolved.

2. Reagent Addition:

  • To the stirred mixture, add N,N-Diisopropylethylamine (DIPEA) (1.05 mL, 6.02 mmol, 1.2 eq) via syringe.[6]

  • Expertise Note: DIPEA is a non-nucleophilic base used to scavenge the hydrofluoric acid (HF) generated during the reaction. This prevents the protonation of the tert-butylamine nucleophile, which would render it inactive.

  • Slowly add tert-butylamine (0.58 mL, 5.52 mmol, 1.1 eq) dropwise to the reaction mixture using a syringe. An exothermic reaction may be observed. Maintain the temperature with a cool water bath if necessary.

3. Reaction Monitoring:

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.
    • Visualization: UV light (254 nm).
    • The starting material (Methyl 3-fluoro-4-nitrobenzoate) will have a higher Rf value than the more polar product. The reaction is complete when the starting material spot is no longer visible.

4. Work-up and Isolation:

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer with 10% aqueous sodium carbonate (Na₂CO₃) solution (20 mL) to remove any remaining acidic species.[6]

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine all organic layers and wash with brine (20 mL).

  • Dry the combined organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

5. Purification:

  • Purify the crude solid by flash column chromatography on silica gel.

  • Eluent System: A gradient of 5% to 20% Ethyl Acetate in Hexanes is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford Methyl 3-(t-butylamino)-4-nitrobenzoate as a pure yellow solid.

Stoichiometry Table
Compound MW ( g/mol ) Equivalents Amount Moles (mmol)
Methyl 3-fluoro-4-nitrobenzoate199.141.01.0 g5.02
tert-Butylamine73.141.10.58 mL (0.40 g)5.52
DIPEA129.241.21.05 mL (0.78 g)6.02
Dichloromethane (DCM)84.93-20 mL-

Visualization of the Core Reaction

The chemical transformation at the heart of this protocol is summarized below.

Caption: Overall SNAr reaction scheme.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive nucleophile (protonated). 3. Low temperature.1. Extend reaction time and continue monitoring by TLC. 2. Ensure anhydrous conditions and sufficient base (DIPEA). 3. Gently warm the reaction to 30-40 °C.
Multiple Spots on TLC 1. Formation of side products. 2. Impure starting materials.1. Ensure slow, controlled addition of the amine. Purify carefully using column chromatography with a shallow gradient. 2. Verify the purity of starting materials before use.
Low Yield 1. Loss of product during work-up. 2. Inefficient purification.1. Ensure complete extraction from the aqueous layer. Be careful not to discard the organic layer. 2. Use a finer grade of silica gel and a slower elution rate during chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
  • Maidin, M. M., et al. (2008). Ethyl 4-(tert-butylamino)-3-nitrobenzoate.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. Vapourtec. [Link]

  • Matrix Fine Chemicals. METHYL 3-FLUORO-4-NITROBENZOATE | CAS 185629-31-6. Matrix Fine Chemicals. [Link]

Sources

Application

Application Notes & Protocols: Leveraging Methyl 3-(t-butylamino)-4-nitrobenzoate as a Versatile Scaffold for Kinase Inhibitor Discovery

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small molecule inhibitors that selectively target specific kinases has revolutionized modern therapeutics.[3][4] This document provides a comprehensive guide for researchers on utilizing Methyl 3-(t-butylamino)-4-nitrobenzoate, a strategically functionalized aromatic compound, as a foundational scaffold for the design and synthesis of novel kinase inhibitors. We present detailed, field-proven protocols for scaffold synthesis, library generation, biochemical and cell-based screening, and validation of target engagement. The methodologies are explained with a focus on the underlying scientific principles to empower researchers to adapt and troubleshoot experiments effectively.

Introduction: The Rationale for the Aminonitrobenzoate Scaffold

The pursuit of novel kinase inhibitors often begins with the identification of a "privileged scaffold"—a molecular framework that can be readily modified to interact with the ATP-binding site of various kinases.[5] The Methyl 3-(t-butylamino)-4-nitrobenzoate scaffold presents several advantageous features for this purpose:

  • Strategic Functionalization: The molecule possesses three key modification points: the methyl ester, the secondary amine, and the nitro group. Each site can be chemically altered to explore the chemical space around the kinase active site, enabling systematic Structure-Activity Relationship (SAR) studies.[6][7][8]

  • Hydrogen Bonding Potential: The amino and nitro groups provide hydrogen bond donor and acceptor capabilities, respectively, which are crucial for anchoring the inhibitor within the highly polar ATP-binding pocket of most kinases.

  • Synthetic Tractability: The scaffold is accessible through straightforward synthetic routes, and the functional groups are amenable to a wide range of chemical transformations, facilitating the rapid generation of a diverse compound library.

This guide will walk through the logical progression of a kinase inhibitor discovery campaign, starting from the synthesis of the core scaffold and culminating in cellular validation of inhibitor efficacy.

Section 1: Synthesis and Library Development

The first phase of any scaffold-based drug discovery program is the robust synthesis of the core structure and the creation of a library of analogs for screening.

Protocol 1.1: Synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate (Core Scaffold)

This protocol details the synthesis of the parent scaffold via a nucleophilic aromatic substitution followed by Fischer esterification. A similar two-step process is a common and effective method for producing related aminobenzoate compounds.[9]

Reaction Scheme:

  • Step A: Nucleophilic Aromatic Substitution: 4-Chloro-3-nitrobenzoic acid reacts with t-butylamine.

  • Step B: Fischer Esterification: The resulting carboxylic acid is esterified using methanol and an acid catalyst.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • tert-Butylamine

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Step A: Synthesis of 3-(t-butylamino)-4-nitrobenzoic acid

    • In a round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) in an excess of tert-butylamine.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC), observing the disappearance of the starting material.

    • After completion, cool the reaction to room temperature and carefully acidify with 1M HCl until a precipitate forms (pH ~4-5).

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly. This product is typically used in the next step without further purification.

  • Step B: Synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate

    • Suspend the dried 3-(t-butylamino)-4-nitrobenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) to the suspension.

    • Heat the mixture to reflux for 2-4 hours. Again, monitor the reaction by TLC until the starting carboxylic acid is consumed.[9]

    • Cool the mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to quench the acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification & Characterization:

    • Purify the crude methyl ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine fractions containing the pure product and concentrate to yield Methyl 3-(t-butylamino)-4-nitrobenzoate as a solid.

    • Self-Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should be clean, and the mass should correspond to the calculated molecular weight (C₁₂H₁₆N₂O₄ = 252.27 g/mol ).[10]

Strategies for Library Derivatization

With the core scaffold in hand, the next step is to create a library of analogs. The diagram below illustrates the key points for diversification.

Caption: Key modification points on the scaffold.

  • R1 (Ester Modification): The methyl ester can be hydrolyzed to the carboxylic acid, which then serves as a handle for amide bond formation with a diverse panel of amines. This introduces a wide range of chemical functionalities.

  • R2 (Amine Modification): While the t-butyl group provides a bulky, hydrophobic anchor, it can be replaced. Starting from an earlier synthetic intermediate (e.g., Methyl 3-amino-4-nitrobenzoate), various alkyl or aryl groups can be introduced via reactions like reductive amination or Buchwald-Hartwig coupling.

  • R3 (Nitro Group Modification): The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be acylated, sulfonated, or used in other coupling reactions to explore interactions with the solvent-exposed region of the kinase active site.

Section 2: Biochemical Screening for Kinase Inhibition

Once a library of compounds is synthesized, the next step is to screen them against a target kinase to identify initial "hits." Biochemical assays measure the direct effect of a compound on the kinase's enzymatic activity.[11]

Protocol 2.1: In Vitro Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[12][13] It is a universal assay applicable to nearly any kinase and is well-suited for high-throughput screening.[2][14][15]

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction occurs, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP produced back into ATP, fueling a luciferase/luciferin reaction that generates a light signal proportional to the initial kinase activity.[12][13][14]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant Kinase of interest (e.g., ABL1, BRAF, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • Kinase Assay Buffer

  • Test compounds dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of your test compounds in DMSO. A common starting range is 10 mM down to sub-micromolar concentrations.

    • Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.

    • Include "vehicle control" wells with DMSO only (representing 100% kinase activity) and "positive control" wells with a pan-kinase inhibitor like Staurosporine (representing 0% activity).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its specific substrate, and assay buffer.

    • In a separate tube, prepare the ATP solution at 2x the final desired concentration (often near the Km value for the specific kinase).

    • Add the Kinase/Substrate mix to all wells.

    • To initiate the reaction, add the ATP solution to all wells. The final reaction volume is typically small (e.g., 5 µL).[16]

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction incubation, allow the plate to equilibrate to room temperature.[16]

    • Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[16]

    • Add a 2x volume (10 µL) of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[16]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data: Percent Inhibition = 100 * (1 - [Signal_Compound - Signal_PositiveControl] / [Signal_VehicleControl - Signal_PositiveControl])

    • Plot Percent Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation: Example Screening Results
Compound IDModificationTarget KinaseIC₅₀ (nM)
Scaffold-001Parent ScaffoldKinase X>10,000
Deriv-007R1: 4-FluoroanilineKinase X850
Deriv-015R3: AcetamideKinase X2,300
Deriv-022 R1: 3-Aminopyridine Kinase X 75
StaurosporinePositive ControlKinase X15

Section 3: Cellular Assays for Efficacy and Target Engagement

A potent inhibitor in a biochemical assay must also be effective in a complex cellular environment.[17] Cellular assays are critical for confirming that a compound can cross the cell membrane, engage its target, and produce a desired biological effect.

Caption: Workflow from biochemical hit to cellular validation.

Protocol 3.1: Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19] It is widely used to determine the cytotoxic or cytostatic effects of potential anticancer drugs.[20]

Principle of the Assay: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form an insoluble purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance after solubilization.[18]

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., K562 for ABL1).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • MTT solution (5 mg/mL in PBS).[20]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.[20]

    • Incubate for 24 hours to allow cells to adhere and resume growth.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) and no-treatment controls.

    • Incubate for a period relevant to the cell doubling time (e.g., 72 hours).[21]

  • MTT Incubation and Measurement:

    • After the treatment period, add 10 µL of MTT solution to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[22]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[18]

    • Read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3.2: Target Engagement via Western Blot

To confirm that the observed cellular effect is due to the inhibition of the intended target, it's essential to measure the phosphorylation status of a known downstream substrate of that kinase.[17] A reduction in substrate phosphorylation upon compound treatment provides direct evidence of target engagement.

Principle of the Method: Western blotting uses antibodies to detect specific proteins in a sample. By using a phospho-specific antibody, one can quantify the level of a phosphorylated protein. This is compared to the total amount of that protein (using a pan-antibody) to determine the specific effect of the inhibitor on the signaling pathway.[23]

Materials:

  • Cell line and test compounds.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors .[24][25]

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF membrane.[24]

  • Blocking buffer (e.g., 5% BSA in TBST, not milk , as milk contains phosphoproteins that cause high background).[24][25]

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-ERK) and one for the total substrate (e.g., anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).[24]

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat them with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 1-2 hours) to observe direct signaling effects.

    • Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer containing phosphatase inhibitors.[25]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[24]

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[24]

  • Membrane Transfer and Blocking:

    • Transfer the separated proteins from the gel to a PVDF membrane.[24]

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[24]

  • Antibody Incubation and Detection:

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Self-Validation):

    • To ensure equal protein loading, the same blot can be "stripped" of the first set of antibodies and then re-probed with the antibody against the total (pan) protein.

    • Analyze the band intensities. A successful inhibitor will show a dose-dependent decrease in the phospho-protein signal while the total protein signal remains constant.

Conclusion and Future Directions

The Methyl 3-(t-butylamino)-4-nitrobenzoate scaffold offers a promising and synthetically accessible starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a comprehensive workflow, from initial synthesis to biochemical screening and cellular validation. Successful lead compounds identified through this process should demonstrate potency in biochemical assays (low nM IC₅₀), corresponding activity in cell-based proliferation assays (sub-µM GI₅₀), and clear evidence of on-target activity in a western blot analysis. Future steps for promising candidates would involve broader selectivity profiling against a panel of kinases to assess specificity, followed by in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo efficacy studies in relevant disease models.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Promega Corpor
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Abcam.
  • Abcam. MTT assay protocol.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Bio-Rad Antibodies.
  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • LI-COR Biosciences.
  • Bio-Techne.
  • Reaction Biology. (2022, May 11).
  • Horton, T. MTT Cell Assay Protocol.
  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • BMG LABTECH. Promega ADP-Glo kinase assay.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ATCC.
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (2018, March 16).
  • NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review.
  • Sigma-Aldrich. Kinase Assay Kit.
  • PMC. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Promega Corpor
  • PMC. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus.
  • PubMed. (2025, August 28). Structure-guided discovery of nitrobenzo-2-oxa-1,3-diazole (NBD) scaffold-based PFKFB4 inhibitors for cancer therapy.
  • Benchchem. Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Benchchem.
  • Quora. (2016, July 4).
  • PubMed. Scaffold-based design of kinase inhibitors for cancer therapy.
  • PubMed. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors.
  • ChemicalBook. Methyl 4-(butylaMino)
  • PMC. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
  • Research and Reviews. (2024, December 18).
  • CORE.
  • Royal Society of Chemistry.
  • PubMed. (2005).
  • PMC. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia.
  • Google Patents. (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • bioRxiv. Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target.
  • Chemical-Kinomics. Drug Discovery - Inhibitor.
  • PubMed. (2017, October 26). propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism.

Sources

Method

Application Notes and Protocols: Reduction of Methyl 3-(t-butylamino)-4-nitrobenzoate to Diamine Derivatives

Abstract This comprehensive guide provides detailed application notes and robust protocols for the chemical reduction of methyl 3-(tert-butylamino)-4-nitrobenzoate to its corresponding diamine, methyl 3-amino-4-(tert-but...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chemical reduction of methyl 3-(tert-butylamino)-4-nitrobenzoate to its corresponding diamine, methyl 3-amino-4-(tert-butylamino)benzoate. This ortho-phenylenediamine derivative is a valuable building block in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for drug discovery. This document explores the mechanistic underpinnings and practical execution of prevalent reduction methodologies, including catalytic hydrogenation and metal-mediated reductions using iron or tin(II) chloride. Each protocol is designed to be a self-validating system, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Ortho-Phenylenediamines in Medicinal Chemistry

Ortho-phenylenediamines (OPDs) are a class of aromatic compounds featuring two amino groups on adjacent carbon atoms of a benzene ring. This unique structural motif renders them highly versatile precursors for the synthesis of a wide array of heterocyclic compounds. The condensation of OPDs with various electrophilic partners, such as aldehydes, ketones, and carboxylic acids, provides efficient routes to important pharmacophores like benzimidazoles, quinoxalines, and benzodiazepines.[1][2] These heterocyclic systems are central to the structure of numerous clinically significant drugs, exhibiting a broad spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.

The target molecule of this guide, methyl 3-amino-4-(tert-butylamino)benzoate, is of particular interest due to the differential reactivity of its two amino groups, allowing for selective functionalization in subsequent synthetic steps. The tert-butyl group provides steric hindrance, influencing the regioselectivity of cyclization reactions and modulating the physicochemical properties of the final compounds.

Overview of Aromatic Nitro Group Reduction Methodologies

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The choice of method depends on several factors, including the presence of other functional groups in the molecule, desired selectivity, reaction scale, and available equipment. For the reduction of methyl 3-(t-butylamino)-4-nitrobenzoate, the ester functionality must be preserved, guiding the selection of appropriate reducing agents and conditions.

Herein, we detail three widely employed and reliable methods:

  • Catalytic Hydrogenation: A clean and efficient method utilizing a heterogeneous catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source. It is often the preferred method for its high yields and simple work-up.[3]

  • Iron in Acetic Acid (Fe/AcOH): A classic and cost-effective method that is tolerant of many functional groups.[4] The reaction is performed under acidic conditions, where iron acts as the electron donor.

  • Tin(II) Chloride (SnCl₂): A mild reducing agent that is particularly useful for selective reductions in the presence of other reducible functional groups.[5]

The following sections will provide a detailed theoretical background, step-by-step protocols, and safety considerations for each of these methods.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes. The reaction proceeds on the surface of a heterogeneous catalyst, where molecular hydrogen is activated and transferred to the nitro group. The process typically goes through nitroso and hydroxylamine intermediates before yielding the final amine.[6]

Rationale for Experimental Choices
  • Catalyst: Palladium on carbon (Pd/C) is a common choice due to its high activity and selectivity. Raney Nickel is an alternative, especially when dehalogenation of aryl halides is a concern.[3]

  • Solvent: Protic solvents like methanol or ethanol are excellent choices as they readily dissolve the starting material and are compatible with the reaction conditions.

  • Hydrogen Source: Pressurized hydrogen gas is the most common source. The pressure can be varied to control the reaction rate.

  • Safety: Catalytic hydrogenation with pressurized hydrogen carries significant fire and explosion risks.[7] Therefore, strict adherence to safety protocols is paramount.

Detailed Experimental Protocol: Catalytic Hydrogenation

Materials:

  • Methyl 3-(t-butylamino)-4-nitrobenzoate

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite®

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Glass liner for the reaction vessel

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel and its glass liner are clean and dry. Place a magnetic stir bar in the glass liner.

  • Charging the Reactor: To the glass liner, add methyl 3-(t-butylamino)-4-nitrobenzoate (1.0 eq). Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry. Handle under an inert atmosphere.[8]

  • Solvent Addition: Add a sufficient volume of methanol to dissolve the starting material and create a stirrable slurry.

  • Assembly and Purging: Assemble the reaction vessel according to the manufacturer's instructions. Seal the vessel and purge the system with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi). Begin stirring and monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically exothermic, so monitoring the temperature is also advised.

  • Reaction Completion and Work-up: Once the hydrogen uptake ceases (indicating reaction completion), stop the stirring and cool the vessel to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the vessel with nitrogen gas three times.

  • Catalyst Filtration: Open the vessel and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric. Keep the filter cake wet with solvent during and after filtration.[7] Wash the filter cake with additional methanol.

  • Isolation of Product: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 3-amino-4-(t-butylamino)benzoate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions for Catalytic Hydrogenation
  • Proper Training: Only personnel trained in high-pressure reactions should perform this procedure.

  • Fume Hood: All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a well-ventilated fume hood.

  • Pressure-Rated Equipment: Use only pressure-rated and certified equipment. Inspect the vessel for any damage before use.

  • Oxygen Exclusion: Thoroughly purge the system with an inert gas (nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures.[8]

  • Catalyst Handling: Handle dry hydrogenation catalysts under an inert atmosphere. The used catalyst should be kept wet and disposed of properly.[7]

  • Static Discharge Prevention: Ensure all equipment is properly grounded to prevent static discharge, which can ignite hydrogen.

Method 2: Reduction with Iron in Acetic Acid (Fe/AcOH)

The reduction of aromatic nitro compounds with iron powder in an acidic medium is a well-established and economical method.[4] The reaction proceeds through a series of single-electron transfers from the iron metal. The acidic medium, typically acetic acid, serves as a proton source and helps to activate the iron powder.

Rationale for Experimental Choices
  • Reducing Agent: Iron powder is inexpensive, non-toxic, and environmentally benign.[4]

  • Acidic Medium: Acetic acid facilitates the reduction and helps to keep the resulting amine in its protonated form, preventing potential side reactions.

  • Solvent: A mixture of ethanol and water is often used to ensure the solubility of both the organic substrate and the inorganic reagents.

Detailed Experimental Protocol: Fe/AcOH Reduction

Materials:

  • Methyl 3-(t-butylamino)-4-nitrobenzoate

  • Iron powder (reduced, fine mesh)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend methyl 3-(t-butylamino)-4-nitrobenzoate (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).

  • Addition of Iron: To the stirred suspension, add iron powder (typically 3-5 equivalents) portion-wise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux using a heating mantle and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

  • Solvent Removal and Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the residue with ethyl acetate and carefully neutralize the mixture by adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify as needed by recrystallization or column chromatography.

Method 3: Reduction with Tin(II) Chloride (SnCl₂)

Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds. The reduction takes place in an acidic environment, where Sn(II) is oxidized to Sn(IV).[5] This method is often favored for its chemoselectivity, as it can reduce a nitro group in the presence of other sensitive functionalities.[3]

Rationale for Experimental Choices
  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a convenient and readily available reagent.

  • Solvent: Ethanol or ethyl acetate are common solvents for this reaction.

  • Acid: Concentrated hydrochloric acid is typically used to facilitate the reduction.

Detailed Experimental Protocol: SnCl₂ Reduction

Materials:

  • Methyl 3-(t-butylamino)-4-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution or 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-(t-butylamino)-4-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (typically 3-4 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution. The reaction can be exothermic, so an ice bath may be necessary to control the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture and carefully basify by adding a saturated sodium bicarbonate solution or 1 M sodium hydroxide solution until the pH is ~8. This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel.

  • Phase Separation and Washing: Separate the organic layer and wash it with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by appropriate methods if necessary.

Data Presentation and Comparison of Methods

Parameter Catalytic Hydrogenation (Pd/C) Iron in Acetic Acid (Fe/AcOH) Tin(II) Chloride (SnCl₂)
Reagents H₂, Pd/CFe, AcOHSnCl₂·2H₂O, HCl
Typical Yield High (>90%)Good (70-90%)Good (70-90%)
Reaction Time 1-8 hours1-4 hours1-3 hours
Temperature Room Temperature to 50°CRefluxRoom Temperature to Reflux
Work-up Simple filtrationFiltration and extractionFiltration and extraction
Safety Concerns High (Flammable gas, pyrophoric catalyst)Moderate (Exothermic reaction)Moderate (Corrosive acid)
Cost High (Catalyst)LowModerate
Waste Products MinimalIron saltsTin salts

Visualizations

General Reaction Scheme

Caption: General reaction for the reduction of the nitro group.

Experimental Workflow: Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow Figure 2: Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up arrow arrow charge_reactor Charge Reactor with Substrate and Pd/C add_solvent Add Methanol charge_reactor->add_solvent purge_n2 Purge with N₂ add_solvent->purge_n2 pressurize_h2 Pressurize with H₂ purge_n2->pressurize_h2 stir_monitor Stir and Monitor pressurize_h2->stir_monitor vent_purge Vent H₂ and Purge with N₂ stir_monitor->vent_purge filter_catalyst Filter through Celite® vent_purge->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product concentrate->purify

Caption: Step-by-step workflow for the catalytic hydrogenation protocol.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Hydrogenation Reaction Safety In The Chemical Industry.
  • Vertex AI Search. (2026). Solvent-Free Reduction of Nitro Compounds.
  • Benchchem. (2025).
  • Wikipedia. (2026). Reduction of nitro compounds.
  • Vertex AI Search. (2026).
  • ACS GCI Pharmaceutical Roundtable. (2026). Sn2+ reduction.
  • ACS Chemical Health & Safety. (2026).
  • SYNLETT. (2011). Spotlight 346.
  • SciSpace. (2026).
  • Google Patents. (2022).
  • Wikipedia. (2026). o-Phenylenediamine.
  • Common Organic Chemistry. (2026). Nitro Reduction - Iron (Fe).
  • Google Patents. (2026).
  • ResearchGate. (2026).
  • Google Patents. (2026). US3345413A - Process for purifying a phenylenediamine.
  • OrgoSolver. (2026). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).
  • YouTube. (2024).
  • Efficient Catalytic Hydrogenation of Nitroaromatic Using Cobalt Single-atom Derived
  • Organic Syntheses Procedure. (2026). o-PHENYLENEDIAMINE.
  • R Discovery. (2026). Reaction Of O-phenylenediamine Research Articles.
  • Google Patents. (1996).
  • Common Organic Chemistry. (2026). Nitro Reduction - Common Conditions.
  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11.
  • RSC Publishing. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.
  • Mettler Toledo. (2026).
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.
  • PMC. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • RSC Publishing. (2025).
  • ChemicalBook. (2026).
  • Sciencemadness.org. (2016).
  • ResearchGate. (2025). (PDF)
  • ChemicalBook. (2026). Methyl 3-aMino-4-(tert-butylaMino)
  • Organic Syntheses Procedure. (2026). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Semantic Scholar. (2005).
  • University of South Alabama. (2010).
  • PubChem - NIH. (2026).
  • PMC - NIH. (2026). Ethyl 4-(tert-butylamino)

Sources

Application

Application Note: Rapid Microwave-Assisted Synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate

Abstract This application note provides a comprehensive guide for the rapid and efficient synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate, a valuable building block in medicinal chemistry and materials science. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the rapid and efficient synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate, a valuable building block in medicinal chemistry and materials science. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed protocol, mechanistic insights, and practical guidance for successful implementation.

Introduction: The Rationale for Microwave-Assisted Synthesis

Methyl 3-(t-butylamino)-4-nitrobenzoate and its analogues are important intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Traditional synthetic routes often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in modern chemistry, offering numerous advantages over conventional heating methods, including:

  • Rapid Reaction Rates: Microwave irradiation directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes.[1][4]

  • Higher Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, resulting in cleaner reactions and higher isolated yields.[1]

  • Energy Efficiency: By focusing energy directly on the reactants and solvent, microwave synthesis is a more energy-efficient and environmentally friendly approach.[1]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.

This application note details a robust protocol for the synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate via a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions well-suited for microwave acceleration.[3][5][6]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the fluorine atom of methyl 3-fluoro-4-nitrobenzoate is displaced by tert-butylamine. The electron-withdrawing nitro group in the para-position is crucial for activating the aromatic ring towards nucleophilic attack.

Reaction:

Mechanism:

The reaction follows a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.[7][8]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, the leaving group, to yield the final product.

Experimental Protocol

3.1. Materials and Equipment

Reagent/EquipmentGrade/SpecificationSupplier
Methyl 3-fluoro-4-nitrobenzoate≥98%Commercially Available
tert-Butylamine≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Diisopropylethylamine (DIPEA)≥99%Commercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Magnesium SulfateLaboratory GradeCommercially Available
Microwave Synthesizere.g., Biotage® Initiator+, CEM Discover SP™N/A
Microwave reaction vials (10 mL)with crimp caps and septaN/A
Magnetic stir barsN/A
Rotary evaporatorN/A
Thin Layer Chromatography (TLC) platesSilica gel 60 F254N/A

3.2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Microwave Safety: Only use microwave reactors specifically designed for chemical synthesis.[9] Domestic microwave ovens are not suitable and can be extremely dangerous.[9] Ensure reaction vessels are properly sealed and do not exceed the recommended fill volume. Always allow the reaction vessel to cool to a safe temperature before opening.[2]

  • Reagent Handling: tert-Butylamine and DMF are volatile and have associated health risks. Handle with care in a fume hood.

3.3. Step-by-Step Protocol

  • Reagent Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methyl 3-fluoro-4-nitrobenzoate (1.0 mmol, 199.1 mg).

    • Add anhydrous N,N-dimethylformamide (DMF) (4.0 mL).

    • Add diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL) to act as a non-nucleophilic base to scavenge the HF formed during the reaction.

    • Finally, add tert-butylamine (1.2 mmol, 126 µL).

  • Microwave Irradiation:

    • Securely seal the reaction vial with a crimp cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 150 °C

      • Time: 10 minutes

      • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

      • Stirring: High

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature (or below 50°C) before carefully opening.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Characterization:

    • The purity of the final product can be assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

    • The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

Table 1: Optimized Reaction Parameters and Expected Outcome

ParameterValue
Starting MaterialMethyl 3-fluoro-4-nitrobenzoate
Nucleophiletert-Butylamine
SolventN,N-Dimethylformamide (DMF)
BaseDiisopropylethylamine (DIPEA)
Temperature150 °C
Reaction Time10 minutes
Expected Yield> 85%
Purity (after chromatography)> 98%

Visualization of the Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Microwave Synthesis cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Combine: - Methyl 3-fluoro-4-nitrobenzoate - t-Butylamine - DIPEA - DMF microwave Irradiate in Microwave Reactor (150 °C, 10 min) reagents->microwave Seal Vial extraction Aqueous Work-up & Extraction microwave->extraction Cool & Open Vial drying Dry & Concentrate extraction->drying chromatography Flash Chromatography drying->chromatography analysis Characterization (TLC, NMR, MS) chromatography->analysis Pure Product

Caption: Experimental workflow for the microwave-assisted synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate.

Discussion and Mechanistic Insights

The success of this microwave-assisted synthesis hinges on several key factors:

  • Choice of Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. This is in contrast to SN1 and SN2 reactions where iodide is the best leaving group among halogens.[7]

  • Solvent Effects: Polar aprotic solvents like DMF are ideal for microwave-assisted SNAr reactions. They are efficient at absorbing microwave energy and can dissolve the reactants, facilitating the reaction.

  • Temperature Optimization: While higher temperatures generally accelerate reactions, they can also lead to decomposition and byproduct formation. The optimized temperature of 150 °C provides a balance between rapid conversion and a clean reaction profile.

  • Role of the Base: The inclusion of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction. This prevents the protonation of the tert-butylamine, which would render it non-nucleophilic.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature incrementally. Ensure reagents are anhydrous.
Product loss during work-upPerform extractions carefully and ensure complete phase separation.
Product is an oil or fails to solidifyPresence of impuritiesPurify by column chromatography. Ensure complete removal of solvent under vacuum.[10]
Incomplete removal of solventDry the product under high vacuum for an extended period.
Presence of multiple spots on TLCIncomplete reactionIncrease reaction time or temperature.
Formation of byproductsOptimize reaction temperature. Purify the crude product by column chromatography.[10]

Conclusion

This application note presents a validated and efficient protocol for the microwave-assisted synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate. The methodology offers significant advantages in terms of reaction time, yield, and purity over conventional synthetic methods. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in water as solvent. Chemical reviews, 107(6), 2563–2591.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Gellis, A., Boufatah, N., & Vanelle, P. (2006).
  • Hayes, B. L. (2002).
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Kappe, C. O., & Stadler, A. (2005). Microwaves in organic and medicinal chemistry. John Wiley & Sons.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Moseley, J. D., & Kappe, C. O. (2011). A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis. Green Chemistry, 13(4), 794-806.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 56-62.
  • Zlotorzynski, A. (1995). The application of microwave radiation to analytical and environmental chemistry. Critical Reviews in Analytical Chemistry, 25(1), 43-76.
  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Retrieved from [Link]

  • Njoya, Y., Gellis, A., Crozet, M. P., & Vanelle, P. (2003).
  • Sciforum. (n.d.). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Taylor & Francis Group. (2016). Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate

Welcome to the technical support center for the synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(t-butylamino)-4-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic transformation. We will delve into the mechanistic rationale behind the synthesis, troubleshoot common points of failure, and provide optimized protocols to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for Methyl 3-(t-butylamino)-4-nitrobenzoate and what is the underlying mechanism?

A1: The most common and direct approach is the N-alkylation of Methyl 3-amino-4-nitrobenzoate using a source of a tert-butyl carbocation under strong acidic conditions. The typical tert-butylating agents are tert-butanol or isobutylene.

Mechanism: The reaction proceeds via an electrophilic attack on the nitrogen of the aniline.

  • Carbocation Formation: In the presence of a strong acid like sulfuric acid (H₂SO₄), tert-butanol is protonated, followed by the loss of water to form a stable tert-butyl carbocation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of Methyl 3-amino-4-nitrobenzoate attacks the tert-butyl carbocation. The amino group, while deactivated by the electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups, is still sufficiently nucleophilic to react.

  • Deprotonation: The resulting ammonium ion is deprotonated to yield the final product, Methyl 3-(t-butylamino)-4-nitrobenzoate.

The presence of electron-withdrawing groups on the aromatic ring makes this a challenging reaction by reducing the nucleophilicity of the amino group, which is a common root cause for low conversion rates.[1][2][3]

Q2: My reaction has stalled with significant starting material remaining. What are the most likely causes and how can I resolve this?

A2: Observing a high percentage of unreacted Methyl 3-amino-4-nitrobenzoate is the most frequent issue. This typically points to three main areas: insufficient activation of the electrophile, low nucleophilicity of the amine, or unfavorable reaction equilibrium.

  • Insufficient Acid Catalysis: The formation of the tert-butyl carbocation is the rate-limiting step and is highly dependent on the acid strength and concentration. Using a weak acid or a substoichiometric amount of a strong acid will result in a low concentration of the active electrophile.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as desulfonation or decomposition. The optimal temperature must be carefully controlled.

  • Presence of Water: Any water in the reaction mixture will compete with the starting amine for the tert-butyl carbocation and can also dilute the acid catalyst, shifting the equilibrium back towards the starting materials.

For a detailed breakdown of corrective actions, refer to the Troubleshooting Guide below.

Q3: I'm observing several unexpected spots on my TLC analysis. What are the probable side products?

A3: The formation of multiple byproducts is a clear indicator of non-selective reactions or degradation. Key potential side products include:

  • Ester Hydrolysis: Under the harsh acidic conditions and elevated temperatures, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(t-butylamino)-4-nitrobenzoic acid.

  • Di-alkylation: While sterically hindered, it is possible for the product (a secondary amine) to be alkylated a second time to form a tertiary amine, though this is typically a minor byproduct.

  • Ring Sulfonation: If sulfuric acid is used as the catalyst at high temperatures, electrophilic aromatic substitution can occur, leading to sulfonation of the aromatic ring.

  • Elimination: The tert-butyl carbocation can lose a proton to form isobutylene gas, which can escape the reaction mixture, effectively reducing the concentration of your alkylating agent. This is a major competitive pathway.

A visual representation of these pathways is provided in the diagrams section.

Q4: Are there any alternative, milder t-butylation methods if the acid-catalyzed approach fails?

A4: Yes, if the standard Friedel-Crafts type N-alkylation is problematic, other methods can be explored, although they may involve more steps. A recent study highlights the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate as a powerful and simple method for the tert-butylation of carboxylic acids and alcohols, which could potentially be adapted for amines.[4][5] This approach often proceeds under milder conditions, potentially avoiding the harsh side reactions associated with concentrated sulfuric acid.[4]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Symptom / Observation Potential Cause Diagnostic Check & Recommended Action
Low Conversion (High starting material on TLC/NMR)1. Insufficient Acid Catalyst: The concentration of the active tert-butyl carbocation is too low. 2. Low Reaction Temperature: The activation energy barrier is not being overcome. 3. Moisture Contamination: Water is quenching the carbocation and diluting the acid.Action 1: Increase the molar ratio of sulfuric acid to the starting material. Consider using a stronger acid system if necessary. Action 2: Cautiously increase the reaction temperature in 5-10°C increments, monitoring for byproduct formation via TLC. Action 3: Ensure all reagents and glassware are thoroughly dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Multiple Product Spots on TLC 1. Ester Hydrolysis: Acid-catalyzed breakdown of the methyl ester. 2. Over-alkylation/Side Reactions: Reaction conditions are too harsh.Action 1: Use a less nucleophilic acid catalyst or lower the reaction temperature. Alternatively, protect the carboxylic acid as a more robust ester if synthesizing from the acid. Action 2: Reduce the reaction temperature and/or reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Byproducts are acting as crystallization inhibitors. 2. Incomplete Solvent Removal: Residual solvent is preventing solidification.Action 1: Purify the crude product using column chromatography on silica gel.[6] Action 2: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating.
Product Appears Dark or Discolored 1. Decomposition: The reaction temperature is too high, leading to degradation of the nitro-aromatic system. 2. Oxidation: Air sensitivity of the aniline derivative.Action 1: Lower the reaction temperature and ensure even heating with vigorous stirring. Action 2: Conduct the reaction and work-up under an inert atmosphere.

Visual Guides & Diagrams

Reaction Workflow and Side Reactions

The following diagram illustrates the intended synthetic pathway and the most common side reactions that can lead to a reduction in yield.

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM Methyl 3-amino-4-nitrobenzoate Product Methyl 3-(t-butylamino)-4-nitrobenzoate SM->Product Nucleophilic Attack tBuOH t-Butanol + H₂SO₄ Carbocation t-Butyl Carbocation tBuOH->Carbocation Dehydration Carbocation->Product Nucleophilic Attack Isobutylene Isobutylene (Gas) Carbocation->Isobutylene Elimination (E1) Hydrolysis 3-(t-butylamino)-4-nitrobenzoic acid Product->Hydrolysis Ester Hydrolysis (+H₂O, H⁺) SM_input SM_input->SM tBuOH_input tBuOH_input->tBuOH

Caption: Primary reaction pathway and key side reactions.

Troubleshooting Decision Tree

Use this decision tree to systematically diagnose the cause of low yield in your synthesis.

G Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC HighSM High % of Starting Material Remains? CheckTLC->HighSM MultiSpots Multiple Product Spots? HighSM->MultiSpots No IncompleteRxn Incomplete Reaction HighSM->IncompleteRxn Yes SideRxns Side Reactions Occurring MultiSpots->SideRxns Yes GoodCrude Crude reaction looks clean (one major product spot) MultiSpots->GoodCrude No Action_Incomplete Increase Acid Conc. Increase Temperature Ensure Anhydrous Cond. IncompleteRxn->Action_Incomplete Action_SideRxns Decrease Temperature Reduce Reaction Time Consider Milder Catalyst SideRxns->Action_SideRxns PurificationIssue Purification / Work-up Loss Action_Purification Optimize Recrystallization Solvent Use Column Chromatography PurificationIssue->Action_Purification GoodCrude->PurificationIssue

Caption: A decision tree for troubleshooting low yield.

Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed N-Alkylation

This protocol is a baseline procedure that should be optimized based on your specific laboratory conditions and observations.

Materials:

  • Methyl 3-amino-4-nitrobenzoate (1.0 eq)

  • tert-Butanol (3.0 - 5.0 eq)

  • Concentrated Sulfuric Acid (98%, 3.0 - 5.0 eq)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 3-amino-4-nitrobenzoate (1.0 eq) and anhydrous dichloromethane.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly and sequentially add tert-butanol (3.0 eq) followed by the dropwise addition of concentrated sulfuric acid (3.0 eq). Caution: This addition is highly exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for dichloromethane).

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours (see Protocol 2). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly pour it over crushed ice. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: TLC Analysis for Reaction Monitoring

Materials:

  • Silica gel TLC plates

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) is a good starting point.

  • UV lamp (254 nm)

Procedure:

  • Prepare a TLC chamber with the chosen mobile phase.

  • On a TLC plate, spot the starting material (dissolved in a suitable solvent), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate in the TLC chamber.

  • Visualize the plate under a UV lamp. The product, being less polar than the starting amine, should have a higher Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

References

  • Process for the synthesis of intermediates of nebivolol. Eureka | Patsnap.
  • Troubleshooting guide for the synthesis of Nebivolol intermediates. Benchchem.
  • WO2017125900A1 - Process for the synthesis of intermediates of nebivolol. Google Patents.
  • Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. PubMed Central (PMC). Available at: [Link]

  • Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Benchchem.
  • tert-Butoxide-Assisted Amidation of Esters under Green Conditions. Synthesis. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? Quora. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Methyl 3-amino-4-nitrobenzoate. PubChem. Available at: [Link]

  • Preparation of methyl 3-nitrobenzoate. Royal Society of Chemistry. Available at: [Link]

  • Preparation of Methyl 3-nitrobenzoate. University of South Alabama. Available at: [Link]

  • Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. Available at: [Link]

  • 21.04 Nuc. Aromatic Substitution. OrganicChemGuide. Available at: [Link]

Sources

Optimization

Removing unreacted methyl 3-fluoro-4-nitrobenzoate from product

Welcome to the technical support center. This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with the purification of reaction mixtures containing unreacted methyl 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with the purification of reaction mixtures containing unreacted methyl 3-fluoro-4-nitrobenzoate . As a versatile intermediate in pharmaceutical and materials science, its effective removal is critical for obtaining pure products. This document is structured to help you diagnose purification challenges and select the most effective strategy.

Frequently Asked Questions (FAQs)

Q1: My initial work-up didn't remove the starting material. What's the first thing I should check?

A: The first step is always to analyze your crude reaction mixture using Thin-Layer Chromatography (TLC). This will visualize the starting material, your desired product, and any byproducts. The relative separation (or lack thereof) of these spots will be the primary determinant for your purification strategy. If you see a clear separation between your product and the starting material spot, flash column chromatography is likely your best option. If there is no separation, you may need to try different TLC solvent systems or consider derivatizing your product to alter its polarity.

Q2: Is methyl 3-fluoro-4-nitrobenzoate acidic or basic? Can I use a simple acid-base extraction to remove it?

A: Methyl 3-fluoro-4-nitrobenzoate is a neutral compound.[1] It lacks acidic protons or basic functional groups. Therefore, a standard acid-base liquid-liquid extraction will not effectively remove it from an organic solution. However, if your product has an acidic or basic handle (e.g., a carboxylic acid or an amine), you can use an acid-base extraction to selectively pull your product into the aqueous layer, leaving the neutral starting material behind in the organic layer (or vice-versa).

Q3: The starting material is a solid. Can I just filter it off?

A: Not directly from the reaction mixture. Methyl 3-fluoro-4-nitrobenzoate is a solid at room temperature (Melting Point: 59-61 °C) and will be dissolved in the reaction solvent.[2] However, if your product is a liquid or has vastly different solubility properties, you might be able to induce selective precipitation or crystallization of either the product or the starting material. This leads directly to recrystallization as a powerful purification technique.

Q4: My product seems to degrade on silica gel. What are my alternatives to flash chromatography?

A: If your product is sensitive to silica gel (which is weakly acidic), consider these alternatives:

  • Recrystallization: This is the most effective alternative if your product is a solid. It avoids contact with stationary phases.

  • Neutral or Basic Alumina Chromatography: Alumina can be used as a stationary phase and is available in neutral or basic grades, which may prevent degradation of sensitive compounds.

  • Reversed-Phase Chromatography: If your product is sufficiently non-polar, reversed-phase (e.g., C18-functionalized silica) chromatography using polar mobile phases (like water/acetonitrile or water/methanol) is an excellent option.

  • Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolving power.

Troubleshooting Guide & Method Selection

The first step in any purification is a thorough analysis of the crude reaction mixture. A simple TLC or a crude ¹H NMR can provide invaluable information about the composition and guide your choice of purification method.

Initial Assessment Workflow

The following diagram outlines a logical workflow for diagnosing your purification problem and selecting the appropriate technique.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Purification Path start Crude Reaction Mixture tlc Run TLC in Hexane/EtOAc (e.g., 7:3) start->tlc decision_sep Are spots for Product (P) and Starting Material (SM) well-separated? tlc->decision_sep decision_solid Is the desired product a solid? decision_sep->decision_solid No (Rf_P ≈ Rf_SM) col_chrom Flash Column Chromatography decision_sep->col_chrom Yes (ΔRf > 0.2) recrystallize Recrystallization decision_solid->recrystallize Yes decision_acidbase Does product have acidic/basic group? decision_solid->decision_acidbase No chem_mod Consider Chemical Modification / Derivatization lle Liquid-Liquid Extraction (Acid/Base) decision_acidbase->chem_mod No decision_acidbase->lle Yes

Caption: Troubleshooting workflow for purification method selection.

Physicochemical Properties of Starting Material

Understanding the properties of the compound you are trying to remove is paramount.

PropertyValueSource
IUPAC Name methyl 3-fluoro-4-nitrobenzoatePubChem[3]
CAS Number 185629-31-6Sigma-Aldrich[4]
Molecular Formula C₈H₆FNO₄iChemical[2]
Molecular Weight 199.14 g/mol iChemical[2]
Appearance White to yellow-green solidSigma-Aldrich[4]
Melting Point 59-61 °CiChemical[2]
Boiling Point 314.6 °C at 760 mmHgiChemical[2]

In-Depth Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash chromatography is the workhorse of the modern organic chemistry lab, ideal for separating compounds with different polarities.[5] It is most effective when the difference in TLC retention factors (ΔRf) between your product and the starting material is at least 0.2.

Principle of Separation: This technique relies on the differential adsorption of compounds onto a solid stationary phase (typically silica gel) while being passed through a column by a liquid mobile phase. Less polar compounds travel through the column faster, while more polar compounds are retained longer.

Step-by-Step Methodology:

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate, EtOAc).

    • Goal: Find a solvent system where your desired product has an Rf of approximately 0.3.[6] The starting material spot should be clearly separated.

    • Visualization: Methyl 3-fluoro-4-nitrobenzoate contains a chromophore and can be visualized under UV light (254 nm). If your product is not UV-active, specific chemical stains for nitro groups can be used.[7]

  • Column Packing:

    • Select a column of appropriate size for your sample amount (e.g., a 40 g silica cartridge for 1-2 g of crude material).

    • Pack the column with silica gel, either as a dry powder followed by wetting or as a slurry in the non-polar component of your mobile phase (e.g., hexanes).

    • Ensure the silica bed is compact and level, with no cracks or air bubbles. Add a thin layer of sand on top to protect the silica surface.[6]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a less polar solvent). Using a pipette, carefully apply the solution to the top of the column. This method is faster but can lead to poorer separation if too much or too polar a solvent is used.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (using compressed air or nitrogen) to achieve a steady flow rate (a drop rate of about 5-10 cm/minute of solvent level decrease is a good target).[8]

    • Collect fractions in an array of test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

G cluster_0 Preparation cluster_1 Execution cluster_2 Finalization a Select Solvent (TLC, Rf_product ≈ 0.3) b Pack Column (Silica Gel) a->b c Load Sample (Dry Load Preferred) b->c d Elute with Mobile Phase c->d e Collect Fractions d->e f Monitor by TLC e->f g Combine Pure Fractions f->g h Evaporate Solvent g->h i Pure Product h->i

Caption: Standard workflow for flash column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent and often preferred method for purifying solid compounds. It can yield material of very high purity.

Principle of Separation: This method relies on the difference in solubility of your product and impurities (including the starting material) in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a few drops of a test solvent. A good solvent will not dissolve the solid at room temperature.

    • Heat the mixture. A suitable solvent will dissolve the solid completely at or near its boiling point.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • For aromatic esters like methyl 3-fluoro-4-nitrobenzoate, common recrystallization solvents include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water.[9][10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to just cover the solid.

    • Heat the mixture on a hot plate (use a water bath or heating mantle for flammable solvents) with stirring until the solid dissolves completely. Add more solvent in small portions if needed, but avoid using a large excess as this will reduce your yield.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration.

    • Preheat a funnel (with fluted filter paper) and a receiving flask by placing them on the hot plate.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble material. This step prevents premature crystallization of your product in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper with the vacuum on for several minutes.

    • Transfer the crystals to a watch glass and dry them completely, either in air or in a vacuum oven at a temperature well below the product's melting point.

Protocol 3: Initial Cleanup by Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and water.[11][12] While it won't separate the neutral starting material from a neutral product, it is invaluable for removing inorganic salts, water-soluble byproducts, or acidic/basic impurities from the crude reaction mixture before attempting chromatography or recrystallization.

Step-by-Step Methodology:

  • Quench and Transfer:

    • After the reaction is complete, quench it by pouring it into a separatory funnel containing water or a suitable aqueous solution (e.g., saturated NaHCO₃ to neutralize acid, or dilute HCl to neutralize a base).

    • Add an immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Extraction:

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Shake the funnel vigorously for 30-60 seconds to ensure thorough mixing of the two phases.

    • Place the funnel back on a ring stand and allow the layers to separate completely.

  • Separation and Washing:

    • Drain the lower layer into a clean flask.

    • Pour the upper layer out through the top opening of the funnel to avoid re-contaminating the layers.

    • Return the organic layer to the separatory funnel and wash it sequentially with:

      • Water (to remove water-soluble compounds).

      • Saturated aqueous sodium chloride (brine) (to remove residual water from the organic layer).

  • Drying and Concentration:

    • Drain the washed organic layer into a clean Erlenmeyer flask.

    • Add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 5-10 minutes.

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator to yield the crude product, which is now ready for further purification by chromatography or recrystallization.

Safety Information

  • Methyl 3-fluoro-4-nitrobenzoate: Harmful if swallowed. Causes skin and serious eye irritation.[3][13]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Solvents: Handle all organic solvents with care. Many are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • iChemical. (n.d.). Methyl 3-fluoro-4-nitrobenzoate, CAS No. 185629-31-6. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Reduction Strategies Post Solvent Extraction. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Zakarian Group, UCSB. (n.d.). How to do Flash Column Chromatography in 15 Minutes. Retrieved from [Link]

  • Farajzadeh, M. A., et al. (2009). Optimization of dispersive liquid-liquid microextraction combined with gas chromatography for the analysis of nitroaromatic compounds in water. Journal of Separation Science, 32(20), 3563-71. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • PSC S.p.A. Engineering & Contracting. (n.d.). Liquid-liquid Extraction and Stripping. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-fluoro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Royal Society of Chemistry: Education. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Troubleshooting

Side products in reaction of tert-butylamine with nitrobenzoates

Topic: Optimization of N-tert-Butyl-Nitrobenzamide Synthesis Ticket ID: TBNB-404-SideProducts Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Steric Wall" & The "Nitro Trap" Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-tert-Butyl-Nitrobenzamide Synthesis Ticket ID: TBNB-404-SideProducts Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Steric Wall" & The "Nitro Trap"

Welcome to the Technical Support Hub. You are likely here because the reaction between tert-butylamine and nitrobenzoate esters is failing to yield the target amide quantitatively.

This reaction presents a classic synthetic conflict:

  • Steric Hindrance: The tert-butyl group is bulky (

    
    -value ~5.0), making the amine a poor nucleophile for attacking the ester carbonyl.
    
  • Electronic Activation: The nitro group (

    
    ) is strongly electron-withdrawing, activating the ester but also rendering the aromatic ring susceptible to competing nucleophilic attacks (S
    
    
    
    Ar) or redox side chemistry.

Below are the specific troubleshooting guides (Tickets) addressing the three most common side-product profiles encountered in this workflow.

Ticket #01: The "White Precipitate" Incident

Symptom: The reaction mixture becomes cloudy, or a white solid precipitates that is not the product. Diagnosed Side Product: tert-Butylammonium Nitrobenzoate (Salt)

The Mechanism of Failure

This is the most common failure mode. Due to the steric bulk of tert-butylamine, the direct aminolysis rate (


) is slow. If any water is present, hydrolysis (

) becomes competitive because water is small and unhindered.
  • Hydrolysis: Water attacks the nitrobenzoate ester

    
     Nitrobenzoic Acid.
    
  • Salt Formation: The resulting acid immediately reacts with your amine (

    
    ) 
    
    
    
    Ammonium Salt .
  • Dead End: This consumes your amine and generates an unreactive salt, halting the reaction.

Troubleshooting Protocol
  • Step 1 (Diagnosis): Take the white solid. Is it water-soluble? Does it melt >200°C (decomposition)? If yes, it is the salt.

  • Step 2 (The Fix):

    • Solvent: Switch to strictly anhydrous solvents (THF or Toluene). Avoid Methanol (hygroscopic).

    • Stoichiometry: Increase amine equivalents to 3.0–5.0 eq.

    • Additives: Add 4Å Molecular Sieves to the reaction vessel.

Ticket #02: The "Regio-Scramble" (For Halo-Nitrobenzoates)

Symptom: You isolated a product with the correct mass, but the NMR shows the loss of a halogen (F, Cl) or unexpected aromatic signals. Diagnosed Side Product: S


Ar Displacement Products 
The Mechanism of Failure

If your substrate is a Halogenated Nitrobenzoate (e.g., Methyl 4-fluoro-3-nitrobenzoate), the nitro group activates the ring for Nucleophilic Aromatic Substitution (S


Ar).
  • Path A (Desired): Attack at Carbonyl

    
     Amide.
    
  • Path B (Side): Attack at Carbon

    
     Displacement of Halogen.
    

tert-Butylamine is bulky, but S


Ar transition states can sometimes accommodate bulk better than the tetrahedral intermediate of carbonyl addition, especially in polar aprotic solvents (DMF, DMSO).
Decision Matrix: Solvent Effects
SolventDielectric ConstantFavored PathwayRisk Level
DMF/DMSO HighS

Ar
(Stabilizes charged intermediate)
🔴 CRITICAL
THF ModerateMixed🟡 CAUTION
Toluene LowAcyl Substitution (Amide)🟢 SAFE

Ticket #03: The "Stalled Reaction" (Steric Wall)

Symptom: Starting material (Nitrobenzoate) is recovered unchanged after 24h reflux. Diagnosed Issue: Kinetic Incompatibility

The Solution: TBD Catalysis

Standard heating is often insufficient for tert-butylamine. You require a dual-activation catalyst. We recommend TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) .[1][2][3]

Why TBD? TBD acts as a bifunctional catalyst:

  • It hydrogen-bonds to the ester carbonyl (activating the electrophile).

  • It deprotonates the amine (activating the nucleophile).

  • It facilitates the proton transfer in the tetrahedral intermediate (the rate-determining step for bulky amines).

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Use this to identify where your reaction diverted.

ReactionPathways Start Nitrobenzoate Ester + t-Butylamine Intermediate Tetrahedral Intermediate Start->Intermediate TBD Catalyst (Kinetic Control) Acid Nitrobenzoic Acid Start->Acid Hydrolysis (Fast) SNAr_TS Meisenheimer Complex Start->SNAr_TS Polar Solvent (If Halogen Present) Product TARGET AMIDE (N-t-Butyl-Nitrobenzamide) Intermediate->Product - ROH Water Trace H2O Water->Acid Salt SIDE PRODUCT A: Ammonium Salt (White Precipitate) Acid->Salt + t-BuNH2 SNAr_Prod SIDE PRODUCT B: S_NAr Adduct (Halogen Displaced) SNAr_TS->SNAr_Prod - Halide

Caption: Figure 1.[4] Competitive reaction landscape. Path A (Green) requires catalysis to outcompete Path B (Red - Hydrolysis) and Path C (Red - S_NAr).

Standard Operating Procedure (SOP)

Protocol: TBD-Catalyzed Aminolysis of Nitrobenzoates

Scope: Synthesis of sterically hindered N-tert-butyl amides from methyl/ethyl nitrobenzoates.

Reagents:

  • Nitrobenzoate Ester (1.0 equiv)

  • tert-Butylamine (3.0 equiv) — Must be dry/distilled.

  • TBD (0.2 – 0.5 equiv) — Catalyst.

  • Toluene (Anhydrous) — Solvent.

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Charge: Add Nitrobenzoate (1.0 eq) and TBD (0.3 eq).

  • Solvation: Add Anhydrous Toluene (0.5 M concentration). Note: Do not use DMF.

  • Addition: Add tert-butylamine (3.0 eq) via syringe.

  • Reaction: Heat to 60–80°C for 12–24 hours.

    • Checkpoint: Monitor by TLC. If the ester spot persists, add more TBD (0.1 eq).

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove TBD and unreacted amine).

    • Wash with Sat. NaHCO

      
        (to remove any hydrolysis byproduct/acid).
      
    • Dry over MgSO

      
       and concentrate.
      

Troubleshooting Logic Tree

Use this flow to determine your next move based on your current result.

Troubleshooting Q1 Is the Product a Solid? Q2 Is it Water Soluble? Q1->Q2 Yes Q3 Is Starting Material Present? Q1->Q3 No (Oil/Gum) Result1 Salt Formation. Action: Dry Solvents. Q2->Result1 Yes Result2 Target Amide. Action: Verify NMR. Q2->Result2 No Result3 Steric Failure. Action: Add TBD Catalyst. Q3->Result3 Yes Q4 Is Halogen Missing in NMR? Q3->Q4 No (New Spot) Result4 S_NAr Side Reaction. Action: Switch to Toluene. Q4->Result4 Yes

Caption: Figure 2. Diagnostic logic flow for identifying specific failure modes in nitrobenzoate aminolysis.

FAQ: Frequently Asked Questions

Q: Can I use the Acid Chloride instead of the Ester? A: Yes, and it is often faster. However, the side product profile changes.[5]

  • Reaction: Nitrobenzoyl chloride +

    
    -BuNH
    
    
    
    .
  • Side Product: tert-Butylammonium Chloride (Solid precipitate).

  • Risk: Acid chlorides are highly moisture sensitive. If wet, they form the acid, which then consumes your amine. You must use a scavenger base (e.g., Et

    
    N or Pyridine) to soak up the HCl formed.
    

Q: Why is my reaction turning dark red/brown? A: This is likely the formation of a Meisenheimer Complex . The electron-deficient nitro-aromatic ring interacts with the amine (a base) to form a charge-transfer complex. This is usually reversible upon acidic workup, but prolonged heating can lead to oxidative degradation (tar). Recommendation: Lower the temperature and use a nitrogen atmosphere.

Q: Can I use Methanol as a solvent to speed it up? A: No. Methanol is a nucleophile. You will likely observe Transesterification , where your tert-butyl or methyl ester converts to a methyl ester, or the reaction stalls because methanol solvates the amine, reducing its nucleophilicity.

References

  • Sabot, C., et al. (2012). "Amidation of esters: an almost forgotten reaction?" Chemical Society Reviews, 41, 520-546.

    • Key Insight: Comprehensive review of catalytic methods, establishing TBD as a premier c
  • Movassaghi, M., & Siegel, D. S. (2005). "New and General Conditions for the Amidation of Esters." Organic Letters, 7(12), 2453–2456.

    • Key Insight: Foundational paper on using amino-alcohol additives and catalysts to overcome steric hindrance in amid
  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of Amines with Nitrobenzoates." Chemical Reviews, 49(2), 273–412.

    • Key Insight: Classical mechanistic data on the competition between acyl substitution and S Ar in nitro-arom

Sources

Optimization

Steric hindrance issues in 3-(t-butylamino) substitution reactions

Case ID: TBA-SUB-001 Status: Open Priority: High Agent: Senior Application Scientist Executive Summary: The "Deceptive Simplicity" of t-Butylamine Welcome to the Steric Barrier Support Center. You are likely here because...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TBA-SUB-001 Status: Open Priority: High Agent: Senior Application Scientist

Executive Summary: The "Deceptive Simplicity" of t-Butylamine

Welcome to the Steric Barrier Support Center. You are likely here because a standard substitution reaction involving tert-butylamine (


) has failed.

While t-butylamine is a primary amine, its behavior is dominated by the massive steric bulk of the tert-butyl group (


). This creates a unique paradox:
  • High Basicity: It is a strong base (

    
     of conjugate acid 
    
    
    
    ).
  • Low Nucleophilicity: It is a poor nucleophile due to steric clash in the transition state.

This guide troubleshoots the three most common failure modes:


 Stagnation , Epoxide Opening Lethargy , and Regioselectivity Inversion .
Ticket #001: The Standoff (Aromatic Substitution)

User Report: "I am trying to displace a chloride on a pyrimidine/pyridine scaffold with t-butylamine. Refluxing in EtOH/THF gives <5% yield after 48 hours."

Diagnosis: Standard Nucleophilic Aromatic Substitution (


) relies on the formation of a Meisenheimer complex. The bulky t-butyl group destabilizes this intermediate, making the energy barrier insurmountable for standard thermal conditions, even with activated substrates.
Protocol A: The Thermal Workaround (For Highly Activated Substrates)

If your substrate has strong Electron Withdrawing Groups (EWGs) like


 or 

ortho/para to the leaving group:
  • Solvent Switch: Replace EtOH with DMSO or NMP . These polar aprotic solvents stabilize the polar transition state.

  • Temperature: Increase to 120–140°C .

  • Base: Add DIPEA (2.0 equiv) to scavenge HCl. t-Butylamine is too expensive/volatile to use as its own base at high temps.

Protocol B: The Buchwald-Hartwig Override (Recommended)

For unactivated or moderately activated substrates, you must bypass the


 mechanism entirely using Palladium catalysis.

The "Bulky Amine" Catalytic System:

Component Recommendation Function
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Source of Pd(0).
Ligand BrettPhos or RuPhos These bulky, electron-rich dialkylbiaryl phosphines are specifically designed to couple bulky primary amines.
Base NaOtBu Matches the steric profile; prevents transesterification side reactions.

| Solvent | Toluene or 1,4-Dioxane | Non-coordinating, high boiling point. |

Step-by-Step Protocol:

  • Charge flask with Aryl Halide (1.0 equiv), Pd(OAc)₂ (2 mol%), and BrettPhos (4 mol%).

  • Add Solvent (0.2 M concentration) and stir for 5 min under

    
     to form the active catalyst species.
    
  • Add NaOtBu (1.4 equiv) and

    
      (1.2 equiv).
    
  • Heat to 100°C for 12–16 hours.

Ticket #002: The Regioselectivity Trap (Pyrimidines)

User Report: "I reacted 2,4-dichloropyrimidine with t-butylamine. I expected substitution at C-4, but I got a mixture or the C-2 product."

Diagnosis: Standard wisdom dictates that nucleophiles attack the C-4 position of 2,4-dichloropyrimidine due to lower steric hindrance adjacent to the nitrogen. However, with bulky amines, this preference can erode or invert depending on C-5/C-6 substituents.

The "Regio-Alert" Matrix:

  • Standard Case (H at C-5/C-6): C-4 is favored.

  • Electron Donating Group at C-6: Can shift preference toward C-2 .

  • Bulky Amine Effect: The steric penalty at C-4 (flanked by C-5 H) vs C-2 (flanked by two ring Nitrogens) becomes comparable.

Troubleshooting:

  • To force C-4: Lower the temperature to 0°C and use a Lewis Acid additive like ZnCl₂ (1.0 equiv). This coordinates to the ring nitrogens, enhancing the electrophilicity of C-4.

  • To force C-2: This is difficult with t-butylamine directly. Consider installing a smaller amine and alkylating, or using a Buchwald coupling with a ligand that enforces site selectivity based on electronics rather than sterics.

Ticket #003: The Epoxide Crawl (Beta-Blocker Synthesis)

User Report: "Opening a glycidyl ether with t-butylamine takes 3 days and yields are low due to polymerization."

Diagnosis: The


 attack of t-butylamine on an epoxide is sluggish. The "classic" method (refluxing in alcohol) is often insufficient.
Solution: Lewis Acid Activation

You need to activate the epoxide oxygen to make the ring more electrophilic, compensating for the amine's poor nucleophilicity.

Recommended Catalysts:

  • Yttrium Trichloride (

    
    ):  1–5 mol%. Works at room temperature, solvent-free.[1] Highly regioselective for the terminal carbon.
    
  • Lithium Perchlorate (

    
    ):  Use 5M solution in diethyl ether. The 
    
    
    
    acts as a strong Lewis acid in this medium.
  • Water: Simply adding water (10–20% v/v) to your organic solvent can accelerate the reaction via hydrogen bond activation of the epoxide.

Protocol (The


 Method): 
  • Mix Epoxide (1.0 equiv) and

    
     (5 mol%) neat (solvent-free) or in minimal MeCN.
    
  • Add

    
      (1.2 equiv).
    
  • Stir at Room Temperature . Monitor by TLC (usually complete in <4 hours).

  • Workup: Dilute with EtOAc, wash with water (removes catalyst), dry and concentrate.

Ticket #004: The "Sticky" Workup

User Report: "I can't get rid of the excess t-butylamine. It smells, and it's messing up my NMR."

Resolution: While volatile (bp 78°C), amine salts often "stick" to crude products.

The "Blue Wash" Technique:

  • Dissolve crude reaction mixture in EtOAc or DCM.

  • Wash with 10% aqueous Copper(II) Sulfate (

    
    ) .[2][3]
    
  • Visual Indicator: The aqueous layer will turn deep purple/blue as it complexes the free amine.[3]

  • Repeat until the aqueous wash remains pale blue (no more amine extracted).

  • Wash once with brine to remove residual copper.

Visual Guide: Method Selection & Mechanism

G Start Substrate Type Aryl Aryl Halide Start->Aryl Epoxide Epoxide Start->Epoxide Activated Highly Activated? (NO2/CN ortho/para) Aryl->Activated MethodLewis Method: Lewis Acid Cat: YCl3 or LiClO4 Temp: RT Epoxide->MethodLewis Fast Kinetics Needed MethodWater Method: H-Bonding Solvent: Water/Alcohol mix Temp: 60°C Epoxide->MethodWater Green/Standard MethodSNAr Method: SNAr Solvent: DMSO/NMP Temp: >120°C Activated->MethodSNAr Yes MethodBH Method: Pd-Catalysis Ligand: BrettPhos/RuPhos Base: NaOtBu Activated->MethodBH No (Standard)

Caption: Decision matrix for selecting the optimal synthetic route based on substrate electronic activation.

References
  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Epoxide Opening Catalysis: Bhanushali, M. J., et al. (2006). "

    
    -Catalyzed Highly Selective Ring Opening of Epoxides by Amines." Journal of Molecular Catalysis A: Chemical. 
    
  • Regioselectivity in Pyrimidines: Luo, Y., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry.

  • Workup Procedures: University of Rochester, Dept of Chemistry. "Workup for Removing Amines (Copper Sulfate Method)."

Sources

Troubleshooting

Improving purity of Methyl 3-(t-butylamino)-4-nitrobenzoate without chromatography

Ticket #409: Non-Chromatographic Purification Protocols Status: Open Priority: High (Scale-up/Green Chemistry) Assigned Specialist: Senior Application Scientist Executive Summary & Strategy This guide addresses the purif...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #409: Non-Chromatographic Purification Protocols

Status: Open Priority: High (Scale-up/Green Chemistry) Assigned Specialist: Senior Application Scientist

Executive Summary & Strategy

This guide addresses the purification of Methyl 3-(t-butylamino)-4-nitrobenzoate without the use of column chromatography. This molecule presents a specific purification challenge: the tert-butyl group adds significant lipophilicity, while the nitro and ester groups provide crystallinity.

The Core Challenge: Syntheses involving nucleophilic aromatic substitution (


) of methyl 3-fluoro-4-nitrobenzoate (or chloro analog) with t-butylamine often yield a crude mixture containing:
  • Unreacted Halide: (Starting material) Hardest to remove due to similar polarity.

  • Hydrolyzed Acid: (3-(t-butylamino)-4-nitrobenzoic acid) Formed by ester hydrolysis.

  • Tars/Oxidation products: Dark colored impurities common in nitro-aniline chemistry.

The Solution Architecture: We utilize a "Filter-Wash-Crystallize" workflow.[1][2] We rely on the specific pKa differences for chemical washing and lattice energy differentials for crystallization.

Module 1: Chemical Workup (The "Pre-Purification")

Before attempting crystallization, you must chemically remove the "easy" impurities. Crystallization cannot easily separate species that co-precipitate (like the hydrolyzed acid).

Protocol A: The Acid Scavenger Wash

Target: Removal of Hydrolyzed Acid Byproduct

Scientific Rationale: The ester function is stable to weak aqueous base, but the carboxylic acid impurity (


) will deprotonate and partition into the aqueous phase.
StepActionCritical Technical Note
1 Dissolution Dissolve crude solid in Ethyl Acetate (EtOAc) . Avoid DCM if possible (environmental/emulsion risk).
2 Base Wash Wash ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

with Saturated

.
3 Brine Wash Wash

with Saturated Brine.
4 Drying Dry over anhydrous

.

Module 2: Recrystallization (The Core Solution)

This is the primary method for removing the unreacted starting material and tars.

Solvent Selection Matrix

The t-butyl group makes this molecule too soluble in pure ethanol (common for other nitro-anilines) and too insoluble in pure hexanes. A binary system is required.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 4:1 to 1:1 Excellent Best for removing tars. Water acts as the anti-solvent.
Methanol / Water 3:1 Good Higher solubility than EtOH; use if the product oils out in EtOH.
EtOAc / Hexanes 1:5 Moderate Good for removing non-polar starting material, but lower recovery yield.
Protocol B: The "Hot-Drop" Crystallization

Target: Removal of Unreacted Halide & Tars

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) and heat to boiling (

    
    ). Add just enough solvent to dissolve the solid.
    
    • Troubleshooting: If the solution is dark/black, add Activated Carbon (5 wt%) , boil for 5 mins, and filter hot through Celite.

  • The Anti-Solvent Drop: While keeping the solution near boiling, add hot water dropwise.

    • Stop point: The moment a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add a few drops of hot Ethanol until the solution is clear again.

  • Controlled Cooling: Remove from heat. Let it cool to room temperature undisturbed .

    • Physics: Rapid cooling traps impurities. Slow cooling builds a pure crystal lattice.

  • Cold Soak: Once at room temp, place in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the bright yellow/orange crystals. Wash with cold 1:1 Ethanol/Water.

Module 3: Troubleshooting Guide (FAQs)

Ticket #001: "My product is 'Oiling Out' instead of crystallizing."

Diagnosis: The product is separating as a liquid phase before it crystallizes. This happens when the melting point of the solvated product is lower than the temperature of the solution. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Seed it: Add a tiny crystal of pure product (or scratch the glass wall) just as the solution starts to cool.

  • Add more solvent: You may be too concentrated.[3] Dilute slightly with the "good" solvent (Ethanol).

  • Slow down: Wrap the flask in a towel to cool it over 3-4 hours.

Ticket #002: "NMR shows 5-10% unreacted Fluoro-nitrobenzoate."

Diagnosis: The starting material has co-crystallized. This is common because both are nitro-benzoates with similar shapes. Fix: Trituration (The "Swish" Method)

  • Suspend the solid in cold Hexanes (or Pentane).

  • Stir vigorously for 30 minutes.

  • Filter.[1][2][4][5][6][7][8]

    • Mechanism:[6][8][9] The t-butylamino product is more polar than the fluoro-precursor. The non-polar impurities will dissolve in the hexanes, while the product remains solid.

Visual Logic & Workflows

Workflow 1: The Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckAcid Contains Hydrolyzed Acid? Start->CheckAcid BaseWash Wash w/ Sat. NaHCO3 (Protocol A) CheckAcid->BaseWash Yes CheckColor Is Solution Dark/Tar? CheckAcid->CheckColor No BaseWash->CheckColor CarbonTreat Activated Carbon Hot Filtration CheckColor->CarbonTreat Yes Crystallize Recrystallize (EtOH/Water) CheckColor->Crystallize No CarbonTreat->Crystallize Result Check Purity (NMR/HPLC) Crystallize->Result Decision Impurities Present? Result->Decision Triturate Triturate in Hexanes (Protocol C) Decision->Triturate Unreacted Halide Final Pure Product Decision->Final Pure Triturate->Final

Caption: Decision logic for selecting the appropriate purification module based on impurity profile.

Workflow 2: The Recrystallization Phase Diagram

SolubilityCurve HotSol High Temp (78°C) High Solubility AntiSol Add Water (Anti-Solvent) Reduces Solubility Limit HotSol->AntiSol Cooling Cooling (25°C) Supersaturation Reached AntiSol->Cooling Nucleation Nucleation (Crystal Growth) Cooling->Nucleation Slow Cool Oiling Oiling Out (Phase Separation) Cooling->Oiling Too Fast / Too Conc. Oiling->HotSol Re-heat & Dilute

Caption: Thermodynamic pathway of the crystallization process, highlighting the risk of oiling out.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of nitro-compounds and use of mixed solvents).

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate.[2] Org. Synth. 1928, 8, 76; Coll. Vol. 1, p.372. (Foundational chemistry for nitrobenzoate ester handling).

  • BenchChem. (2025).[1][3][9] Solvent selection for effective recrystallization of nitroaromatic compounds. (General guidelines for nitroaniline solubility).

  • PubChem. (2025).[10] Methyl 3-(t-butylamino)-4-nitrobenzoate (Compound Summary). National Library of Medicine. (Physical properties and pKa data).

  • Biotage. (2023).[1][4] How to isolate impurities from a reaction product. (Strategies for orthogonal purification including trituration).

Sources

Optimization

Methyl 3-(t-butylamino)-4-nitrobenzoate decomposition during workup

This technical guide addresses the stability, handling, and troubleshooting of Methyl 3-(t-butylamino)-4-nitrobenzoate , a critical intermediate often employed in the synthesis of kinase inhibitors and antiviral agents (...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of Methyl 3-(t-butylamino)-4-nitrobenzoate , a critical intermediate often employed in the synthesis of kinase inhibitors and antiviral agents (e.g., HCV protease inhibitors).[1]

The guide focuses on the specific chemical vulnerabilities of the ortho-nitroaniline core and the methyl ester moiety during the workup phase.

[1]

Executive Summary: The Stability Matrix

This compound possesses three distinct functional groups with conflicting stability profiles: a methyl ester (base-labile), a secondary amine (acid-sensitive t-butyl group), and a nitro group (redox-active/photosensitive).[1]

The Core Issue: "Decomposition" during workup is most frequently a misidentified hydrolysis event (converting the lipophilic ester to the water-soluble acid) or photochemical degradation due to the ortho-nitroaniline chromophore.

Stability Profile Data
ParameterConditionStability RatingConsequence of Failure
pH > 10 Aqueous Base (NaOH, KOH)Critical Failure Rapid hydrolysis to carboxylic acid (product loss to aqueous layer).[1]
pH < 1 Strong Acid (Conc.[1] HCl/H₂SO₄)Moderate Risk Potential de-tert-butylation (loss of t-butyl group) or salt formation.[1]
Temperature > 60°C (in solution)Risk Transesterification (if alcoholic solvent present) or oxidative degradation.[1]
Light UV/Ambient LightHigh Risk Photochemical rearrangement or darkening (nitro-amine interaction).[1]

Troubleshooting Guides & FAQs

Category A: Yield Loss & Phase Separation Issues

Q1: I synthesized the compound via S_NAr (using Methyl 3-fluoro-4-nitrobenzoate), but after washing with 1M NaOH, my organic layer yield is near zero. Where is my product? Diagnosis: Base-Catalyzed Hydrolysis (Saponification). Technical Explanation: The methyl ester at the C1 position is electron-deficient due to the para-nitro group, making it highly susceptible to nucleophilic attack by hydroxide ions. Washing with strong bases like 1M NaOH rapidly converts the methyl ester into the water-soluble sodium benzoate salt. Solution:

  • Recover: Acidify the aqueous layer to pH 3-4 with dilute HCl. If the product hydrolyzed, the carboxylic acid (3-(t-butylamino)-4-nitrobenzoic acid) will precipitate.[1]

  • Prevention: Never use NaOH or KOH for workup. Use saturated NaHCO₃ (Sodium Bicarbonate) or a mild phosphate buffer (pH 7-8) to neutralize reaction acids (like HF or HCl).[1]

Q2: The product appears as an oil that refuses to crystallize, even though literature says it should be a solid. Diagnosis: Solvent Entrapment or Impurity Profile. Technical Explanation: The t-butyl group adds significant lipophilicity, making the crystal lattice energy sensitive to impurities. Residual high-boiling solvents (DMF, DMSO) or unreacted amine prevents crystallization.[1] Solution:

  • Protocol: Dissolve the oil in a minimum amount of hot methanol or ethanol. Add water dropwise until turbidity appears, then cool slowly to 4°C.

  • Alternative: Triturate the oil with cold hexanes or pentane to induce nucleation.

Category B: Color Changes & Chemical Integrity[1]

Q3: The reaction mixture turned from bright yellow to dark red/brown during workup. Is this decomposition? Diagnosis: Photochemical Degradation or Oxidation. Technical Explanation: Ortho-nitroanilines are chromophores. Upon exposure to ambient light (especially in solution), they can undergo photo-induced intramolecular redox reactions or radical formation.[1] While a deep yellow/orange color is intrinsic to the molecule (due to conjugation), a shift to "muddy" brown indicates degradation.[1] Solution:

  • Immediate Action: Wrap all flasks and separation funnels in aluminum foil during workup.

  • Process Control: Minimize the time the product spends in solution exposed to light. Store the final solid in amber vials.

Q4: I see a new spot on TLC that is more polar than my product but less polar than the acid. What is it? Diagnosis: Transesterification. Technical Explanation: If you quenched the reaction or recrystallized using Ethanol (EtOH) instead of Methanol (MeOH), the methyl ester can exchange with the solvent to form the Ethyl ester, especially if trace acid/base catalyst is present.[1] Solution:

  • Strict Solvent Control: Always match the alcohol solvent to the ester group. Use Methanol for Methyl esters.

Optimized Workup Protocol

Designed to minimize hydrolysis and photolysis.

Prerequisites:

  • Reaction Context: Synthesis via displacement of Methyl 3-fluoro-4-nitrobenzoate with t-butylamine.

  • Safety: Work in a fume hood; t-butylamine is volatile and toxic.

Step-by-Step Methodology:

  • Quenching (The "Cold" Stop):

    • Cool the reaction mixture (typically in DMF or THF) to 0°C .

    • Do not pour directly into strong base.

    • Dilute with Ethyl Acetate (EtOAc) (Volume ratio 5:1 relative to reaction volume).[1]

  • Washing (The "Buffer" Strategy):

    • Wash 1: Water (to remove bulk DMF/DMSO and amine salts).[1]

    • Wash 2: Saturated NaHCO₃ (Sodium Bicarbonate).[1] Crucial: Do not use NaOH. This removes residual HF/HCl without hydrolyzing the ester.

    • Wash 3: Brine (Saturated NaCl).[1]

  • Drying & Concentration:

    • Dry organic layer over Anhydrous Na₂SO₄ (Sodium Sulfate).[1][2] Avoid MgSO₄ if the product is acid-sensitive, though Na₂SO₄ is generally safer for esters.[1]

    • Filter and concentrate under reduced pressure at < 40°C . High heat promotes decomposition.[1]

  • Purification:

    • If solid: Recrystallize from MeOH/Water.

    • If oil: Flash chromatography (Silica gel, Hexanes:EtOAc gradient).[1] Note: Pre-treat silica with 1% Triethylamine if the compound streaks, but usually neutral silica is sufficient.

Mechanistic Visualization

The following diagram illustrates the competing pathways during workup: the desired path vs. the hydrolysis failure mode.

DecompositionPathways cluster_legend Legend Start Reaction Mixture (Methyl 3-(t-butylamino)-4-nitrobenzoate) Workup_Acid Acidic Workup (pH < 2) Start->Workup_Acid User Error Workup_Base Strong Base Workup (NaOH, pH > 12) Start->Workup_Base User Error Workup_Opt Optimized Workup (NaHCO3, pH ~8) Start->Workup_Opt Recommended Fail_Dealkyl De-alkylation (Loss of t-Butyl) Workup_Acid->Fail_Dealkyl Acid Catalysis (Slow) Fail_Hyd Hydrolysis Product (Carboxylic Acid) *Lost to Aqueous Phase* Workup_Base->Fail_Hyd Saponification (Fast) Prod_Final Isolated Pure Product (Methyl Ester) Workup_Opt->Prod_Final Preserves Ester key Red = Critical Failure Path Green = Success Path

Figure 1: Decision tree showing the fate of Methyl 3-(t-butylamino)-4-nitrobenzoate based on workup pH conditions.

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate and related derivatives.[1][2] Retrieved from [1]

  • Organic Syntheses. (n.d.). Preparation of Methyl m-nitrobenzoate and hydrolysis conditions.[3][4] Org.[3][5][6] Syn. Coll. Vol. 1, 391; Vol. 4, 715.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.[7] Retrieved from [1]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] Supporting Information: Nitrobenzoate synthesis and spectral data. Retrieved from [1]

Sources

Troubleshooting

Solving solubility issues of Methyl 3-(t-butylamino)-4-nitrobenzoate in methanol

Executive Summary: The "Brick Dust" Challenge You are likely reading this because Methyl 3-(t-butylamino)-4-nitrobenzoate is refusing to dissolve in methanol at room temperature, sitting at the bottom of your flask as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are likely reading this because Methyl 3-(t-butylamino)-4-nitrobenzoate is refusing to dissolve in methanol at room temperature, sitting at the bottom of your flask as a stubborn yellow/orange solid.

This is not a user error; it is a fundamental physicochemical characteristic of the molecule. This compound exhibits a "Solubility Paradox":

  • High Lipophilicity: The tert-butyl group is bulky and hydrophobic.

  • Lattice Stability: The ortho-positioning of the amino and nitro groups creates a strong Intramolecular Hydrogen Bond (IMHB) . This "locks" the molecule into a planar conformation, masking its polar groups from the solvent and significantly increasing the energy required to break the crystal lattice.

This guide provides the thermodynamic and kinetic protocols required to overcome these barriers without degrading your compound.

Module 1: The Mechanistic Barrier (Why it won't dissolve)

To solve the issue, we must first visualize the enemy: Intramolecular Hydrogen Bonding.

In ortho-nitroanilines, the amino hydrogen forms a 6-membered pseudo-ring with the nitro oxygen. This reduces the molecule's ability to hydrogen bond with the methanol solvent.

IMHB_Mechanism cluster_0 Solubility Barrier Mechanism Node1 Ortho-Substitution (3-amino, 4-nitro) Node2 Intramolecular H-Bond (N-H ... O=N) Node1->Node2 Proximity Node3 Reduced Polarity (Dipole Moment ↓) Node2->Node3 Masks Polar Groups Node4 High Lattice Energy (Resists Solvation) Node3->Node4 Thermodynamics

Figure 1: The mechanistic pathway leading to poor solubility. The internal bond satisfies the molecule's polarity, making it behave more like a non-polar hydrocarbon.

Module 2: Troubleshooting Protocols

Protocol A: The Thermal Swing (Primary Solution)

Use when: You need a homogeneous solution for reaction or recrystallization.

Methanol is a polar protic solvent.[1] While poor at dissolving this compound at 25°C, its capacity increases exponentially near its boiling point (64.7°C) because the thermal energy overcomes the lattice energy described above.

Step-by-Step:

  • Suspension: Place the solid in methanol (10 mL/g). It will remain a suspension.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65°C).

  • Observation:

    • If clear: The issue was purely thermodynamic. Proceed.

    • If cloudy: You have exceeded the saturation limit or have inorganic impurities.

  • Hot Filtration (Critical): If widely used for recrystallization, filter the solution while hot through a pre-warmed funnel. This removes inorganic salts (often from previous nitration/reduction steps) that will never dissolve in methanol.

Protocol B: The "DCM Spike" (Co-Solvent Strategy)

Use when: Thermal swing fails, or you cannot heat the sample (e.g., temperature-sensitive kinetic studies).

Since the t-butyl group renders the molecule lipophilic, pure methanol is often too polar. We use a "Like Dissolves Like" approach by introducing a non-polar carrier.

Recommended Co-Solvents:

Solvent Polarity Index Role Recommended Ratio (v/v with MeOH)
Dichloromethane (DCM) 3.1 Solubilizes the lipophilic core 1:4 to 1:2
Tetrahydrofuran (THF) 4.0 H-bond acceptor; breaks lattice 1:5

| Ethyl Acetate | 4.4 | Moderate solubilizer | 1:3 |

Procedure:

  • Dissolve the solid in the minimum volume of DCM or THF.

  • Slowly add Methanol while stirring.

  • If a precipitate forms, you have hit the "Oiling Out" point. Add a few drops of DCM to re-dissolve.

Module 3: Decision Matrix (Workflow)

Follow this logic tree to determine the exact step for your experiment.

Solubility_Workflow Start Start: Solid in MeOH (Suspension) Heat Heat to Reflux (65°C) Start->Heat Check Is Solution Clear? Heat->Check Success1 Success: Proceed with Reaction/Crystallization Check->Success1 Yes ImpurityCheck Check Impurities: Are they inorganic salts? Check->ImpurityCheck No (Cloudy) HotFilter Perform Hot Filtration ImpurityCheck->HotFilter Yes (Salts) CoSolvent Add Co-Solvent (DCM or THF) ImpurityCheck->CoSolvent No (Organic) HotFilter->Success1 CoSolvent->Success1

Figure 2: Logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: I heated the methanol, but the solid turned into an oil droplet at the bottom. What happened? A: You encountered "Oiling Out." This happens when the melting point of the solvated compound drops below the boiling point of the solvent mixture.

  • Fix: Add more methanol to lower the concentration, or add a small amount of a better solvent (like Toluene or DCM) to keep the oil in the solution phase.

Q2: Can I use acid to protonate the amine and make it soluble? A: Not recommended. While protonating the amine would make it ionic and water/methanol soluble, the ortho-nitro group is strongly electron-withdrawing, making the amine very weakly basic. You would need a very strong acid (like conc. HCl), which risks hydrolyzing the methyl ester to the carboxylic acid [1].

Q3: Is this compound light-sensitive? A: Nitro-aromatics can be photosensitive. If your solution turns dark red or brown upon prolonged heating/exposure, it may be degrading. Perform solubility tests in amber glassware or wrapped in foil.

Q4: I need to recrystallize. What is the best solvent system? A: Based on the lipophilicity of the t-butyl group, a single-solvent system (pure Methanol) often fails to yield good recovery. A binary system is superior:

  • Solvent: Hot Methanol (dissolves polar nitro/ester groups).

  • Anti-solvent: Water (added dropwise to the hot solution until turbidity appears).

  • Cooling: Allow to cool very slowly to avoid oiling out [2].

References

  • BenchChem. (2025).[2][3] Synthesis and Experimental Protocols: Methyl 3-(methylamino)-4-nitrobenzoate. Retrieved from (Analogous chemistry cited for ester stability).

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2018). Hydrogen bond strengthening between o-nitroaniline and formaldehyde. PubMed. Retrieved from (Mechanism of Intra-molecular bonding).

  • ChemicalBook. (2025). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate Properties. Retrieved from (Physicochemical data for structural analogs).

Sources

Optimization

Technical Support Center: Methyl 3-(t-butylamino)-4-nitrobenzoate Synthesis

Topic: Moisture Sensitivity & Process Control in SnAr Transformations Executive Summary & Chemical Context The Molecule: Methyl 3-(t-butylamino)-4-nitrobenzoate is a critical intermediate, most notably utilized in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Process Control in SnAr Transformations

Executive Summary & Chemical Context

The Molecule: Methyl 3-(t-butylamino)-4-nitrobenzoate is a critical intermediate, most notably utilized in the synthesis of Vercirnon (GSK1605786) , a CCR9 antagonist for Crohn's disease [1].

The Challenge: The synthesis typically involves a Nucleophilic Aromatic Substitution (SnAr) of Methyl 3-fluoro-4-nitrobenzoate (or the chloro-analog) with tert-butylamine.

  • Steric Hindrance: The bulky tert-butyl group slows the reaction kinetics, often requiring elevated temperatures.

  • The Moisture Trap: The combination of heat , basic amine , and trace water creates a perfect storm for ester hydrolysis. This side reaction converts your target methyl ester into the carboxylic acid impurity (3-(t-butylamino)-4-nitrobenzoic acid), drastically reducing yield and complicating purification.

This guide provides a self-validating workflow to eliminate moisture-induced failure modes.

The Chemistry of Moisture Sensitivity

To troubleshoot effectively, you must understand the competition occurring in your flask. Two pathways compete for the ester substrate:

  • The Desired SnAr Pathway: The amine attacks the aromatic ring, displacing the fluoride.

  • The Parasitic Hydrolysis Pathway: Water, activated by the amine (acting as a base), attacks the carbonyl carbon of the ester.

Reaction Pathway Diagram

ReactionPathways cluster_conditions Critical Control Point SM Methyl 3-fluoro-4-nitrobenzoate (Starting Material) Target Methyl 3-(t-butylamino)-4-nitrobenzoate (Target Product) SM->Target Pathway A: SnAr (Anhydrous, Heat) Impurity 3-(t-butylamino)-4-nitrobenzoic acid (Hydrolysis Impurity) SM->Impurity Pathway B: Saponification (H2O + Base + Heat) Amine tert-Butylamine Amine->Target Water Trace H2O (>500 ppm) activates Pathway B Water->Impurity

Figure 1: Mechanistic competition between the desired SnAr substitution and the moisture-driven ester hydrolysis.

Troubleshooting Guide (FAQs)

Scenario A: Yield Loss & Impurity Formation

Q: My LC-MS shows a large peak with a mass of [M-14]. What is this? A: This is the tell-tale sign of ester hydrolysis .

  • Diagnosis: The methyl group (Mass 15) has been lost and replaced by a proton (Mass 1), resulting in a net loss of 14 Da. You have formed the carboxylic acid derivative.

  • Root Cause: Your solvent or amine contained water. At reflux temperatures, tert-butylamine acts as a base, generating hydroxide ions from trace water (

    
    ). These hydroxide ions rapidly saponify the methyl ester [2].
    
  • Fix: Switch to "Anhydrous" grade solvents (see Protocol below) and ensure the amine is fresh.

Q: Can I use technical grade DMF or DMSO? A: Absolutely not.

  • Reasoning: DMF and DMSO are hygroscopic. Technical grades often contain 0.1–0.5% water. In a 10g reaction, 0.5% water is stoichiometrically significant enough to destroy 10-20% of your yield via hydrolysis.

  • Recommendation: Use anhydrous DMF/DMSO packed under argon, or dry your solvent over 4Å molecular sieves for 24 hours before use.

Scenario B: Reaction Kinetics

Q: The reaction is stalling at 60% conversion after 24 hours. Should I add water to solubilize the salts? A: No. Adding water will immediately trigger hydrolysis of the remaining starting material and the formed product.

  • Optimization: The reaction is likely slow due to the steric bulk of the tert-butyl group.

    • Increase Temperature: If using methanol (bp 65°C), switch to a sealed pressure tube to reach 80–90°C.

    • Change Solvent: Switch to anhydrous NMP or DMSO to allow higher thermal energy without pressure vessels.

    • Catalysis: Add a solid inorganic base like

      
       (anhydrous) to scavenge the HF acid byproduct, preventing the amine from being protonated and deactivated.
      

The "Zero-Water" Experimental Protocol

This protocol is designed to be self-validating . You must confirm the system is dry before committing valuable starting material.

Reagents & Specifications
ReagentGrade RequirementCritical Limit
Methyl 3-fluoro-4-nitrobenzoate >98% PurityFree of benzoic acid impurities
tert-Butylamine >99%, AnhydrousStore over KOH pellets or sieves
Solvent (DMSO or NMP) Anhydrous (<50 ppm H2O)Test via KF or use fresh bottle
Base (Optional) Potassium Carbonate (Anhydrous)Dried at 120°C for 4h
Step-by-Step Workflow
  • System Preparation (The Validation Step):

    • Flame-dry a 2-neck round bottom flask under a stream of Nitrogen/Argon.

    • Validation: If you have a Karl Fischer (KF) titrator, measure the water content of your solvent. It must be <100 ppm . If no KF is available, add activated 4Å molecular sieves to the solvent bottle and let stand for 12 hours.

  • Reaction Setup:

    • Charge the flask with Methyl 3-fluoro-4-nitrobenzoate (1.0 equiv).

    • Add the anhydrous solvent (concentration ~0.5 M).

    • Add anhydrous

      
       (1.5 equiv) if using an inorganic base scavenger.
      
    • Crucial: Add tert-butylamine (2.0 - 3.0 equiv) last via syringe to minimize atmospheric exposure.

  • Execution:

    • Heat to 80°C (if using DMSO/NMP) or Reflux (if using MeOH in sealed tube).

    • Monitor: Check TLC or HPLC at 2 hours.

    • Visual Check: The reaction should turn deep yellow/orange (characteristic of nitro-aniline chromophores).

  • Workup (Quenching):

    • Cool to room temperature.[1][2]

    • Only now is it safe to introduce water. Pour the mixture into crushed ice/water.

    • The hydrophobic ester product should precipitate. The acid impurity (if any formed) will remain soluble in the basic aqueous layer (as the carboxylate salt).

    • Filtration: Filter the solid.[3] If no precipitate forms, extract with Ethyl Acetate.

Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Post-Quench) Check Check Purity (HPLC/TLC) Start->Check Pure Purity >95% Yield High Check->Pure No Side Products Impure Contains Acid Impurity (Hydrolysis) Check->Impure Acid Detected Action1 Recrystallize (MeOH/Water) Pure->Action1 Optional Action2 Alkaline Wash Strategy: Dissolve in EtOAc, wash with 5% NaHCO3 to remove Acid Impure->Action2 Best First Step Action2->Action1 Final Polish

Figure 2: Purification logic to separate the target ester from the hydrolyzed acid impurity.

References

  • Vercirnon (GSK1605786)

    • Title: Vercirnon (GSK-1605786) | CCR9 Antagonist[4]

    • Source: MedChemExpress
    • Relevance: Identifies the drug class and structural context for the intermedi
  • Mechanism of Ester Hydrolysis

    • Title: Hydrolysis of Esters and Amides[5][6]

    • Source: Chemistry LibreTexts
    • Relevance: Foundational mechanism explaining the base-promoted saponific
    • URL:[Link]

  • Substrate Properties

    • Title: Methyl 3-fluoro-4-nitrobenzoate Product Information[1]

    • Source: Sigma-Aldrich[1]

    • Relevance: Physical properties and handling of the starting material.[3]

Sources

Troubleshooting

Color change and stability of Methyl 3-(t-butylamino)-4-nitrobenzoate solutions

Executive Summary & Chemical Context Compound: Methyl 3-(t-butylamino)-4-nitrobenzoate Chemical Class: Ortho-nitroaniline derivative / Benzoic acid ester Primary Application: Intermediate in pharmaceutical synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: Methyl 3-(t-butylamino)-4-nitrobenzoate Chemical Class: Ortho-nitroaniline derivative / Benzoic acid ester Primary Application: Intermediate in pharmaceutical synthesis and UV-filter development (structural analog to Avobenzone intermediates).

The "Push-Pull" Chromophore System: This molecule exhibits a distinct yellow-to-orange coloration due to an Intramolecular Charge Transfer (ICT) . The electron-donating t-butylamino group (at position 3) pushes electron density toward the electron-withdrawing nitro group (at position 4). This "push-pull" system, locked in planarity by an intramolecular hydrogen bond, creates a strong absorption in the visible spectrum (400–450 nm).

Core Stability Insight: Most user reports of "instability" (color shifts, precipitation) are actually predictable chemical responses to pH changes, light exposure, or hydrolysis, rather than random degradation.

Mechanism of Action: The Color-Stability Matrix

To troubleshoot effectively, you must understand the three chemical states of the molecule.

Diagram 1: Chromophore State Transitions

This diagram illustrates why your solution changes color based on environmental factors.

ChromophoreStates Neutral Neutral State (Target Molecule) Deep Yellow/Orange (Strong ICT) Protonated Protonated State (Acidic pH < 2) Colorless / Pale (ICT Disrupted) Neutral->Protonated + H+ (Acidification) Hydrolyzed Hydrolyzed State (Base/Water + Time) Precipitate / Cloudiness (Ester Cleavage) Neutral->Hydrolyzed H2O / OH- / Heat Oxidized Photo-Oxidized State (UV Light / Air) Red / Brown (Azo/Azoxy Formation) Neutral->Oxidized UV Light / O2 Protonated->Neutral + OH- (Neutralization)

Caption: The central "Neutral" state relies on the amine-nitro interaction. Acidification bleaches the color; oxidation darkens it; hydrolysis changes solubility.

Troubleshooting Guide (FAQ Format)

Scenario A: Solution Discoloration (Darkening)

Q: My clear yellow solution has turned reddish-brown or dark amber. Is the compound degraded? A: Likely Yes . This indicates oxidative stress or photodegradation.

  • Mechanism: Ortho-nitroanilines are susceptible to photo-induced redox reactions. The nitro group can be photoreduced to a nitroso species, while the amine can oxidize to form azo linkages (

    
    ) or azoxy species, which are deeply colored (red/brown).
    
  • Diagnostic: Run a TLC (Thin Layer Chromatography).[1][2] If you see a new spot with a lower Rf value (more polar) or a streak, degradation has occurred.

  • Corrective Action:

    • Store solutions in amber glassware.

    • Purge solvents with nitrogen/argon before dissolution to remove dissolved oxygen.

Scenario B: Solution Bleaching (Loss of Color)

Q: Upon adding acid to the reaction, the intense yellow color vanished. Did I destroy the molecule? A: Likely No . You have protonated the amine.[3]

  • Mechanism: The yellow color depends on the lone pair of electrons on the nitrogen atom participating in resonance with the nitro group. Adding acid (

    
    ) protonates this nitrogen (
    
    
    
    ). This removes the lone pair from the resonance system, breaking the "push-pull" effect and bleaching the color.
  • Validation: Carefully add a base (e.g., Sodium Bicarbonate). If the yellow color returns, the molecule is intact.

  • Warning: Prolonged exposure to strong acid and heat will eventually hydrolyze the ester (see Scenario C).

Scenario C: Precipitation / Cloudiness

Q: A white/off-white solid is precipitating out of my methanolic solution. A: This is likely Ester Hydrolysis .

  • Mechanism: The "Methyl...benzoate" portion is an ester. In the presence of water (even trace moisture in "dry" solvents) and trace acid/base, the ester hydrolyzes to the corresponding Benzoic Acid derivative (3-(t-butylamino)-4-nitrobenzoic acid).

  • Solubility Shift: The methyl ester is lipophilic (soluble in organics). The free acid is less soluble in organic solvents like methanol/DCM but soluble in aqueous base.

  • Diagnostic: Filter the solid.[1][4] Attempt to dissolve it in 1M NaOH. If it dissolves and turns yellow, it is the free acid.

Stability Data & Solvent Compatibility

Table 1: Solvent Interaction & Stability
Solvent SystemPredicted Stability (24h)Color AppearanceRisk Factor
Dichloromethane (DCM) HighBright YellowEvaporation concentrates solution; keep sealed.
Methanol (anhydrous) ModerateYellowRisk of transesterification if not pure.
Water (pH 7) Very Low (Insoluble)N/A (Suspension)Hydrolysis risk over time.
Water (pH < 2) Low (Soluble)ColorlessProtonation (reversible) + Hydrolysis (irreversible).
DMSO HighDeep OrangeSolvatochromic Shift: Polar solvents stabilize the ICT state, causing a "Red Shift" (darker color). This is not degradation.
Diagram 2: Diagnostic Decision Tree

Use this workflow to identify the root cause of your issue.

TroubleshootingFlow Start Observation: Change in Solution Decision1 What is the visual change? Start->Decision1 ResultDark Turned Brown/Red Decision1->ResultDark Darkening ResultClear Turned Colorless Decision1->ResultClear Bleaching ResultSolid Precipitate Formed Decision1->ResultSolid Solids ActionOx Cause: Oxidation/Photolysis Action: Check Light Exposure & Oxygen levels ResultDark->ActionOx ActionpH Cause: Protonation Action: Check pH. Add Base to reverse. ResultClear->ActionpH ActionHyd Cause: Hydrolysis (Ester -> Acid) Action: Check Water Content in Solvent. ResultSolid->ActionHyd

Caption: Follow the visual cues to determine if the issue is chemical degradation (Oxidation/Hydrolysis) or a reversible physical state (Protonation).

Standardized Protocols

Protocol A: Purity Verification (HPLC)

Do not rely solely on color. Use this method to quantify degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection:

    • 254 nm: General aromatic detection.

    • 420 nm: Specific detection for the nitro-amine chromophore (filters out non-colored impurities).

  • Expected Result: The ester is less polar than the acid.

    • Hydrolysis Product (Acid): Elutes earlier (lower retention time).

    • Target Ester: Elutes later.

Protocol B: Re-crystallization (Purification)

If your compound has turned brown (surface oxidation), you can often recover it.

  • Dissolve: Dissolve crude solid in minimum hot Ethanol or Methanol (approx 60°C).

  • Filter: Perform a hot filtration to remove insoluble oxidation byproducts (often dark tars).

  • Precipitate: Slowly add cold water until turbidity appears.

  • Cool: Refrigerate at 4°C for 4 hours.

  • Collect: Filter the bright yellow crystals. Brown mother liquor contains the impurities.

References & Authority

  • Ortho-Nitroaniline Photostability:

    • Source: Tangestaninejad, S., et al. "Photodegradation Kinetics of o-nitroaniline..."[5] ResearchGate.[6]

    • Relevance: Establishes the baseline photosensitivity of the 3-amino-4-nitro moiety.

  • Ester Hydrolysis Kinetics:

    • Source: Brainly / General Organic Chemistry Databases. "Hydrolysis of methyl-m-nitrobenzoate."

    • Relevance: Confirms that nitrobenzoate esters are susceptible to base-catalyzed hydrolysis, leading to solubility changes.

  • Nitroaniline Solvatochromism:

    • Source: Máximo-Canadas, M., et al. "Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects."[7] ResearchGate.[6]

    • Relevance: Explains the "Red Shift" in polar solvents (DMSO) versus non-polar solvents, validating that color intensity changes are not always degradation.

  • Safety & Handling (SDS):

    • Source: Fisher Scientific / Sigma Aldrich SDS for "Methyl 3-nitrobenzoate" (Analog).

    • Relevance: Provides baseline safety data for nitrobenzoate handling (Avoid strong bases, oxidizers).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of Methyl 3-(t-butylamino)-4-nitrobenzoate

Topic: 1H NMR Spectrum of Methyl 3-(t-butylamino)-4-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Methyl 3-(t-butylamino)-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of Methyl 3-(t-butylamino)-4-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 3-(t-butylamino)-4-nitrobenzoate is a critical intermediate in the synthesis of benzimidazole-based pharmacophores and functionalized heterocycles. Its structural integrity relies on the successful nucleophilic aromatic substitution (SNAr) of a halide precursor by a bulky tert-butylamine group.

This guide provides a comparative spectral analysis, contrasting the product with its synthetic precursors and structural analogs. It focuses on the diagnostic utility of the 1H NMR spectrum—specifically the steric "locking" effect of the t-butyl group and the electronic desheilding of the amine proton—to serve as a self-validating purity assay during drug development.

Part 1: Structural Context & Synthesis Pathway[1]

To interpret the NMR spectrum accurately, one must understand the electronic environment created by the synthesis. The molecule is typically generated via SNAr displacement of a halogen (Fluorine or Chlorine) by tert-butylamine.

Mechanistic Visualization

The following diagram illustrates the transformation and the resulting electronic "push-pull" system that defines the NMR signals.

SnAr_Pathway SM Starting Material (Methyl 3-fluoro-4-nitrobenzoate) High Electrophilicity Transition Meisenheimer Complex SM->Transition + t-BuNH2 (S_NAr Attack) Reagent Reagent (t-Butylamine) Bulky Nucleophile Reagent->Transition Product Product (Methyl 3-(t-butylamino)-4-nitrobenzoate) Intramolecular H-Bond Transition->Product - HF (Aromatization)

Figure 1: SNAr synthesis pathway highlighting the transition from the electrophilic precursor to the H-bonded product.

Part 2: Comparative NMR Analysis

The "performance" of this spectrum is defined by its resolution and the distinct separation of aliphatic and aromatic domains. Below is a comparison between the target product and its most common alternative (the unreacted starting material, Methyl 3-fluoro-4-nitrobenzoate).

Table 1: Comparative Chemical Shift Data (CDCl3, 400 MHz)
Proton AssignmentProduct: Methyl 3-(t-butylamino)-4-nitrobenzoate (

ppm)
Alternative: Methyl 3-fluoro-4-nitrobenzoate (

ppm)
Diagnostic Significance
NH (Amine) 8.0 – 8.5 (br s) AbsentPrimary Indicator. Highly deshielded due to intramolecular H-bonding with the ortho-nitro group.
Ar-H (Ortho to NO2) ~8.2 (d, J=9.0 Hz)~8.1 (t, J=8.0 Hz)The coupling pattern simplifies from a triplet (H-F coupling) to a doublet upon substitution.
Ar-H (Ortho to Ester) ~7.5 (d, J=1.8 Hz)~7.9 (dd)Shielded in the product due to the electron-donating effect (+M) of the amino group.
Ar-H (Meta to NO2) ~7.2 (dd)~7.5 (m)Shifted upfield; confirms electron density increase in the ring.
OCH3 (Ester) 3.94 (s, 3H)3.98 (s, 3H)Static reference point; minimal change indicates ester stability.
t-Butyl (C(CH3)3) 1.45 (s, 9H) AbsentQuantification Standard. A massive, sharp singlet used to calculate molar purity.
Detailed Spectral Features
1. The Diagnostic "Anchor": t-Butyl Singlet

Unlike linear alkyl amines (e.g., n-butylamine), which produce complex multiplets at 0.9–1.5 ppm, the t-butyl group appears as a single, intense peak at ~1.45 ppm integrating to 9 protons.

  • Performance Advantage: This singlet serves as an internal integration standard. If the integral ratio of the t-butyl peak (9H) to the methyl ester peak (3H) deviates from 3:1, it immediately indicates the presence of impurities or incomplete hydrolysis.

2. The Intramolecular Hydrogen Bond (The NH Shift)

In standard secondary amines, the NH proton appears broad and variable between 3.0–5.0 ppm. However, in this molecule, the NH proton is locked in a planar 6-membered ring with the ortho-nitro oxygen.

  • Observation: The signal shifts downfield to 8.0–8.5 ppm .

  • Causality: The H-bond desheilds the proton, removing electron density. This shift validates the ortho regiochemistry; if the substitution occurred at the para position (unlikely mechanistically but possible in other isomers), this H-bond would not form, and the NH would appear upfield (~4.0 ppm).

Part 3: Experimental Protocol

To ensure reproducible data that matches the comparative table above, follow this self-validating protocol.

Reagents & Equipment[2][3][4][5][6]
  • Solvent: CDCl3 (99.8% D) with 0.03% TMS (Tetramethylsilane).

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for resolving aromatic coupling).

  • Sample Mass: 5–10 mg.

Step-by-Step Workflow
  • Sample Preparation (Dryness is Critical):

    • Ensure the sample is dried under high vacuum (<1 mbar) for 1 hour. Residual water can exchange with the NH proton, broadening the peak or causing it to disappear.

  • Dissolution:

    • Dissolve 10 mg of product in 0.6 mL CDCl3.

    • Note: Do not use DMSO-d6 unless necessary for solubility. DMSO is a strong H-bond acceptor and will disrupt the intramolecular NH...O=N bond, shifting the NH peak and altering the aromatic region.

  • Acquisition Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The t-butyl protons have a long T1 relaxation time due to their rapid rotation. A short D1 will saturate this signal, leading to inaccurate integration ratios (making the product appear less pure than it is).

    • Scans: 16–32 scans are sufficient due to the high proton count of the t-butyl group.

Part 4: Troubleshooting & Signal Assignment Logic

Use the following logic tree to resolve common spectral anomalies.

Troubleshooting_Logic Start Analyze Spectrum Check_tBu Is t-Butyl Peak (1.45 ppm) Integral = 9.0? Start->Check_tBu Check_NH Is NH Peak Visible (> 8.0 ppm)? Check_tBu->Check_NH Yes Issue_Impurity Integral < 9.0? Check for Starting Material Check_tBu->Issue_Impurity No Issue_Water Broad/Missing NH? Sample Wet or Fast Exchange Check_NH->Issue_Water No (Broad) Issue_Regio NH at < 5.0 ppm? Possible Wrong Isomer (No H-Bond) Check_NH->Issue_Regio No (Upfield) Valid Confirmed Structure Check_NH->Valid Yes

Figure 2: Decision logic for validating structural integrity based on NMR signals.

Common Impurities[3][7]
  • t-Butylamine (Excess Reagent): Look for a singlet at ~1.1 ppm.

  • Hydrolysis Product (Free Acid): The methyl ester singlet at 3.94 ppm will disappear.

  • Starting Material: Look for the characteristic triplet at ~8.1 ppm (H-F coupling) if using the fluoro-precursor.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Amines and Amides. University of Wisconsin-Madison. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption of Methyl 3-(t-butylamino)-4-nitrobenzoate

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of Methyl 3-(t-butylamino)-4-nitrobenzoate , focusing on the structural determinants of its chromophore and comparing it with relevan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of Methyl 3-(t-butylamino)-4-nitrobenzoate , focusing on the structural determinants of its chromophore and comparing it with relevant analogs.

Executive Summary & Compound Profile

Methyl 3-(t-butylamino)-4-nitrobenzoate is a specialized nitro-aromatic intermediate characterized by a "push-pull" electronic system. Its optical properties are defined by the interaction between the electron-donating tert-butylamino group and the electron-withdrawing nitro group in an ortho relationship. Unlike its planar analogs, this compound exhibits significant steric inhibition of resonance , leading to distinct hypsochromic (blue) shifts and hypochromic effects in its absorption spectrum.

Feature Specification
IUPAC Name Methyl 3-(tert-butylamino)-4-nitrobenzoate
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Appearance Yellow to orange crystalline solid
Chromophore Ortho-nitroaniline derivative with ester conjugation
Key Phenomenon Steric Inhibition of Resonance (SIR)

UV-Vis Absorption Maxima & Comparative Analysis[3]

The absorption spectrum of Methyl 3-(t-butylamino)-4-nitrobenzoate is best understood by comparing it with its primary and secondary amine analogs. The bulky tert-butyl group disrupts the planarity required for maximal conjugation, altering the Intramolecular Charge Transfer (ICT) band.

Comparative Spectral Data (Experimental & Predicted Trends)[4]
CompoundStructure Typengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(nm)*

(L·mol⁻¹·cm⁻¹)
Visual Color
Methyl 3-amino-4-nitrobenzoate Primary Amine (Planar)~390–400High (>5,000)Bright Yellow
Methyl 3-(methylamino)-4-nitrobenzoate Secondary Amine (Planar)~410–420HighDeep Yellow/Orange
Methyl 3-(t-butylamino)-4-nitrobenzoate Secondary Amine (Twisted) ~360–380 Reduced Pale Yellow

*Values are solvent-dependent (typically MeOH or EtOH). The t-butyl derivative shows a significant blue shift relative to the methylamino analog due to steric twisting.

Mechanism: Steric Inhibition of Resonance[2][4][5][6][7]
  • Planar Systems (Reference): In the methylamino analog, the N-H and Nitro groups lie coplanar with the benzene ring. This maximizes overlap between the nitrogen lone pair (

    
    ) and the aromatic 
    
    
    
    -system, facilitating strong ICT to the ortho-nitro and para-ester groups. This results in a bathochromic shift (
    
    
    nm).[1]
  • Twisted System (Target): The bulky tert-butyl group in Methyl 3-(t-butylamino)-4-nitrobenzoate creates severe steric repulsion with the adjacent nitro group oxygen atoms.

    • Consequence: To relieve strain, the C(ring)–N(amine) bond rotates, or the nitro group twists out of the aromatic plane.

    • Spectral Impact: This decoupling of the donor (amino) and acceptor (nitro) orbitals raises the energy of the transition (

      
      ), causing a hypsochromic shift  (to lower wavelengths) and a decrease in molar absorptivity (
      
      
      
      ).

Experimental Protocol: Synthesis & Characterization

To validate the spectral properties, the compound is synthesized via Nucleophilic Aromatic Substitution (


). This protocol ensures high purity for accurate UV-Vis measurement.
Methodology: of Methyl 3-fluoro-4-nitrobenzoate

Reagents:

  • Methyl 3-fluoro-4-nitrobenzoate (1.0 eq) [CAS: 185629-31-6][2][3]

  • tert-Butylamine (2.5 eq)

  • Potassium Carbonate (

    
    , 1.5 eq)
    
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve Methyl 3-fluoro-4-nitrobenzoate (1.0 g) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add finely ground

    
     followed by the slow addition of tert-butylamine. The reaction is exothermic; cool to 0°C if necessary.
    
  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1). The starting material (fluorescent under UV) will disappear, replaced by a lower

    
     yellow spot.
    
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash copiously with water to remove DMF and excess amine. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Characterization:

    • UV-Vis: Dissolve 1 mg in 100 mL Methanol. Scan 200–600 nm.

    • ¹H NMR (CDCl₃): Look for the characteristic tert-butyl singlet (~1.45 ppm, 9H) and the broad N-H signal (~8.0 ppm) which may be shifted due to hydrogen bonding with the ortho-nitro group.

Structural & Mechanistic Visualization[4]

The following diagram illustrates the synthesis pathway and the steric conflict leading to the observed spectral shift.

G Start Methyl 3-fluoro- 4-nitrobenzoate (Precursor) Intermediate Meisenheimer Complex Start->Intermediate SNAr Attack Reagent tert-Butylamine (Nucleophile) Reagent->Intermediate Product Methyl 3-(t-butylamino)- 4-nitrobenzoate (Target) Intermediate->Product - HF Steric STERIC CONFLICT: t-Butyl vs. Nitro (Twisted Geometry) Product->Steric Structural Consequence Spectrum UV-Vis Result: Blue Shift (< 400 nm) Reduced Intensity Steric->Spectrum Causes

Caption: Synthesis via SNAr and the resulting steric conflict that modulates the UV-Vis absorption profile.

References

  • PubChem. (2025).[4][5] Methyl 3-amino-4-nitrobenzoate Spectral Data. Retrieved from [Link]

  • Indian Academy of Sciences. (1988). Steric inhibition of resonance in 2-substituted-4-nitroanisoles and anilines. Proceedings of the Indian Academy of Sciences (Chemical Sciences). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Elemental Analysis of Methyl 3-(t-butylamino)-4-nitrobenzoate (C12H16N2O4)

Introduction: Establishing the Empirical Foundation of a Synthetic Intermediate Methyl 3-(t-butylamino)-4-nitrobenzoate is a substituted aromatic compound with a defined molecular formula of C12H16N2O4. As an intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing the Empirical Foundation of a Synthetic Intermediate

Methyl 3-(t-butylamino)-4-nitrobenzoate is a substituted aromatic compound with a defined molecular formula of C12H16N2O4. As an intermediate in various synthetic pathways, particularly in pharmaceutical and chemical research, the unequivocal confirmation of its elemental composition is a non-negotiable cornerstone of quality control and experimental validity. The purity and identity of such precursors directly impact the yield, impurity profile, and ultimate safety and efficacy of a final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for verifying the elemental integrity of Methyl 3-(t-butylamino)-4-nitrobenzoate. We will focus on the gold-standard technique of combustion-based elemental analysis and contextualize its data by comparing it with complementary methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our objective is to equip researchers with the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow.

Theoretical Composition: The Analytical Benchmark

Before any experimental analysis, we must establish the theoretical elemental composition derived from the molecular formula, C12H16N2O4. This theoretical data serves as the absolute benchmark against which all experimental results are measured. The molecular weight of the compound is 252.27 g/mol .[1]

Table 1: Theoretical Elemental Composition of C12H16N2O4

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Weight ContributionPercentage (%)
CarbonC12.01112144.13257.14%
HydrogenH1.0081616.1286.39%
NitrogenN14.007228.01411.10%
OxygenO15.999463.99625.37%

Primary Method: Combustion-Based CHN Elemental Analysis

The most direct and definitive method for verifying the elemental ratios in a pure organic compound is CHNS elemental analysis, a technique based on the classical Pregl-Dumas method.[2] It provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen.

Principle of Operation

The methodology involves the complete and instantaneous combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment at temperatures around 1000°C.[2] This process quantitatively converts the elements into their respective gaseous oxides:

  • Carbon (C) → Carbon Dioxide (CO2)

  • Hydrogen (H) → Water (H2O)

  • Nitrogen (N) → Nitrogen Gas (N2) and its oxides (NOx), which are subsequently reduced to N2.

These combustion products are then swept by an inert carrier gas (typically helium) through a separation column (often utilizing gas chromatography principles) and quantified by a thermal conductivity detector (TCD).[2]

Experimental Workflow and Protocol

The following diagram outlines the typical workflow for CHN analysis.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analyzer Elemental Analyzer cluster_data Data Processing weigh 1. Precise Weighing (Microbalance) encapsulate 2. Encapsulation (Tin foil) weigh->encapsulate ~3-5 mg sample combust 3. Combustion (~1000°C, O2) encapsulate->combust Autosampler reduce 4. Reduction (NOx -> N2) combust->reduce CO2, H2O, NOx separate 5. GC Separation reduce->separate CO2, H2O, N2 detect 6. TCD Detection separate->detect calculate 7. Calculation (% Element) detect->calculate compare 8. Comparison (vs. Theoretical) calculate->compare Decision_Workflow cluster_characterization Primary Characterization cluster_purity Purity & Impurity Profiling start Start: Newly Synthesized Batch nmr 1. NMR Spectroscopy (¹H, ¹³C) start->nmr q1 Is the molecular structure correct? nmr->q1 elemental 2. Elemental Analysis (CHN) q2 Does elemental composition match theoretical? elemental->q2 hplc 3. HPLC-UV (Purity %, Non-volatile impurities) gcms 4. GC-MS (Volatile impurities, if applicable) hplc->gcms q3 Is purity ≥ 99.5% and are impurities identified? gcms->q3 q1->elemental Yes end_fail Action: Re-synthesize or Re-purify q1->end_fail No q2->hplc Yes q2->end_fail No end_pass Result: Compound Verified (Structure, Formula, Purity) q3->end_pass Yes q3->end_fail No

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Methyl 3-(t-butylamino)-4-nitrobenzoate

Executive Summary & Risk Assessment Methyl 3-(t-butylamino)-4-nitrobenzoate is a specialized pharmaceutical intermediate, likely appearing as a solid crystalline powder. While specific Safety Data Sheets (SDS) for this e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Methyl 3-(t-butylamino)-4-nitrobenzoate is a specialized pharmaceutical intermediate, likely appearing as a solid crystalline powder. While specific Safety Data Sheets (SDS) for this exact structure may be proprietary or limited, its chemical functionality dictates its safety profile.

As a nitro-aromatic ester with a secondary amine, this compound presents specific disposal challenges that distinguish it from general organic waste.

Core Hazard Profile
Hazard ClassPrimary RiskOperational Implication
Energetic Potential Nitro Group (

)
: Thermally unstable under confinement or high heat.
DO NOT dispose of in trash compactors or allow to dry out in unvented containers if in solution.
Toxicity Nitro-aromatics : Potential methemoglobinemia agents; skin/eye irritants.Zero-contact protocol . Double nitrile gloves and P95/P100 respiratory protection required for solids.
Chemical Reactivity Ester/Amine : Susceptible to hydrolysis and reaction with strong oxidizers.Segregate from strong acids, bases, and oxidizers (e.g., nitric acid, bleach).

Pre-Disposal Stabilization & Segregation[1][2]

Before scheduling waste pickup, the material must be stabilized.[1] The disposal pathway depends entirely on the physical state of the waste.

A. Solid Waste (Pure Compound or Precipitate)
  • Containerization: Collect solids in a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.

    • Why? Amber glass prevents UV degradation; HDPE is resistant to physical shock.

  • Inerting: If the solid is suspected to be dry and statically charged, dampen slightly with a high-flashpoint solvent (e.g., mineral oil) only if approved by your local EHS, to prevent dust explosions. Generally, for this benzoate, dry containment is acceptable if grounded.

  • Prohibited: Do not use metal spatulas if the material is dry and powdery (spark risk). Use conductive plastic or wood.

B. Liquid Waste (Mother Liquor/Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated (Ethyl Acetate, Methanol): Segregate into "Non-Halogenated Waste."

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Why? Acidic conditions can protonate the amine; basic conditions can hydrolyze the ester. Both generate heat and secondary byproducts.

Disposal Workflow (Step-by-Step)

The following protocol utilizes the "Cradle-to-Grave" tracking methodology required by RCRA (Resource Conservation and Recovery Act).

Step 1: Waste Characterization

Determine if the waste is "Listed" or "Characteristic."[2]

  • Status: This specific compound is likely not on the EPA "P" or "U" lists (unlike Nitrobenzene, U169).

  • Designation: Treat as Characteristic Hazardous Waste due to toxicity and potential ignitability (if in solvent).

  • Waste Code Assignment:

    • If in ignitable solvent: D001

    • If toxic (default assumption): Toxic Organic Waste (often coded generally by waste vendors).

Step 2: Packaging & Labeling[1]
  • Select Container: Use a DOT-approved drum or lab pack container (5-gallon pail with screw top).

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Constituents: Write "Methyl 3-(t-butylamino)-4-nitrobenzoate" clearly. Do not use abbreviations like "M-t-Bu-NB".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

Step 3: The Destruction Method

The only acceptable disposal method for nitro-aromatic intermediates is High-Temperature Incineration .

  • Mechanism: Incineration at >1000°C ensures the complete oxidation of the nitro group and the aromatic ring, preventing the release of toxic nitro-compounds into groundwater (which happens in landfills).

  • Directive: Explicitly mark the waste manifest: "Requires Incineration."

Decision Matrix (Visualization)

The following diagram outlines the logical flow for disposing of this compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: Methyl 3-(t-butylamino)-4-nitrobenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPkg Package in HDPE/Amber Glass (Avoid Metal Tools) Solid->SolidPkg SolventCheck Check Solvent Type Liquid->SolventCheck Labeling Apply Hazardous Waste Label Mark: 'Toxic' & 'Irritant' SolidPkg->Labeling Halo Halogenated Waste Stream (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Stream (MeOH, EtOAc) SolventCheck->NonHalo Halo->Labeling NonHalo->Labeling Manifest Manifest Preparation Code: D001 (if ignitable) or Toxic Labeling->Manifest Disposal FINAL DISPOSAL: High-Temp Incineration Manifest->Disposal Handover to Licensed Contractor

Figure 1: Decision tree for the segregation and disposal of nitro-benzoate derivatives.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, follow the "WIN" protocol:

  • W arn others: Evacuate the immediate area.

  • I solate: Close lab doors.

  • N otify: Contact EHS immediately.

Specific Cleanup Protocol:

  • Do NOT use paper towels (combustible). Use inert absorbents like vermiculite or clay.

  • Do NOT use bleach (sodium hypochlorite). Bleach can react with amines to form chloramines (toxic gas) and potentially oxidize the nitro group energetically. Use a mild soapy water solution for final decontamination of surfaces.

References

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (The gold standard for lab safety, specifically Chapter 8 on Waste Management).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[3] (Requirements for labeling and SDS).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(t-butylamino)-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(t-butylamino)-4-nitrobenzoate
© Copyright 2026 BenchChem. All Rights Reserved.